molecular formula C16H12O6 B590738 Demethoxy-7-O-methylcapillarisin CAS No. 61854-37-3

Demethoxy-7-O-methylcapillarisin

Katalognummer: B590738
CAS-Nummer: 61854-37-3
Molekulargewicht: 300.26 g/mol
InChI-Schlüssel: KBZNDYPDNBEAGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Demethoxy-7-O-methylcapillarisin is a natural phenolic compound recognized for its significant potential in pharmacological research, particularly in investigations concerning liver health, inflammation, and oncology. Its primary research applications focus on protecting liver cells from damage induced by toxins and oxidative stress, making it a candidate for studies related to hepatitis and fatty liver disease . The compound's anti-inflammatory properties are linked to its ability to reduce the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response . In the field of cancer research, this compound exhibits in vitro efficacy, showing particular promise in inhibiting the growth of liver cancer cells . This compound is found in a variety of plant species, contributing to the bioactivity of traditional herbal extracts . Researchers value this compound for exploring natural product-based therapeutic strategies. This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZNDYPDNBEAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)OC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20813518
Record name 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20813518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-37-3
Record name 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20813518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating Demethoxy-7-O-methylcapillarisin from Artemisia scoparia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and potential biological activities of Demethoxy-7-O-methylcapillarisin, a phenolic compound found in Artemisia scoparia. This document details a representative experimental protocol for its extraction and purification, summarizes expected quantitative data, and explores its likely involvement in key cellular signaling pathways based on existing research on structurally related compounds.

Introduction

Artemisia scoparia, commonly known as redstem wormwood, is a perennial herb that has been a staple in traditional medicine for centuries. It is a rich source of various bioactive compounds, including flavonoids and other phenolics. Among these is this compound, a compound of interest for its potential therapeutic properties. This guide outlines the methodologies for isolating this specific compound and delves into its probable biological significance, providing a foundation for further research and drug development.

Experimental Protocols

While a definitive, detailed protocol for the isolation of this compound from Artemisia scoparia is not extensively documented in publicly available literature, a representative procedure can be constructed based on common phytochemical isolation techniques for flavonoids from plant materials. The following protocol is a composite of established methods.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Artemisia scoparia are collected during the flowering season.

  • Drying: The plant material is air-dried in the shade at room temperature to preserve the chemical integrity of its constituents.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their solubility.

  • Column Chromatography: The ethyl acetate fraction, which is expected to be rich in flavonoids, is subjected to repeated silica (B1680970) gel column chromatography.

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is commonly used. The polarity is gradually increased by increasing the percentage of methanol. Fractions are collected systematically.

  • Further Purification: Fractions containing the target compound, as indicated by Thin Layer Chromatography (TLC) analysis, are pooled and may be subjected to further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structure Elucidation and Purity Assessment
  • Spectroscopic Analysis: The structure of the isolated compound is elucidated using various spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Purity Analysis: The purity of the isolated this compound is determined using HPLC.

Data Presentation

The following tables summarize the expected quantitative data for the isolation and characterization of this compound. It is important to note that specific yields and purity may vary depending on the plant material and the precise experimental conditions used.

ParameterValueReference
Molecular Formula C₁₆H₁₂O₆
Molecular Weight 300.26 g/mol
CAS Number 61854-37-3
Parameter Description
Yield The yield of pure this compound from the dried plant material is not explicitly reported in the available literature. However, yields of individual flavonoids from medicinal plants typically range from 0.01% to 0.5% of the dry weight.
Purity Purity is typically assessed by HPLC and should be ≥95% for use in biological assays.

Mandatory Visualizations

Experimental Workflow

Isolation_Workflow Start Artemisia scoparia (Aerial Parts) Drying Air Drying Start->Drying Grinding Grinding Drying->Grinding Extraction 95% Ethanol Extraction Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography (Chloroform-Methanol Gradient) EtOAc_Fraction->Silica_Gel_CC Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel_CC->Fraction_Collection Purification Further Purification (Sephadex LH-20 / Prep-HPLC) Fraction_Collection->Purification Pure_Compound This compound Purification->Pure_Compound Analysis Structure Elucidation (NMR, MS) Purity Assessment (HPLC) Pure_Compound->Analysis

Caption: Isolation workflow for this compound.

Potential Signaling Pathway Inhibition

Based on studies of structurally similar methoxyphenolic compounds and flavonoids, this compound is likely to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as NF-κB and MAPK.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_Translocation->Inflammatory_Genes Cellular_Stress Cellular Stress / Mitogens MAPKKK MAPKKK Activation Cellular_Stress->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factor Activation (e.g., AP-1) MAPK->Transcription_Factors Cellular_Responses Cellular Responses (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Responses Compound This compound Compound->IKK Inhibition Compound->MAPKKK Inhibition

Caption: Potential inhibition of NF-κB and MAPK pathways.

Biological Activity and Signaling Pathways

While direct experimental data on the biological activities of this compound is limited, its chemical structure as a methoxyphenolic flavonoid suggests potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Methoxyphenolic compounds are known to possess anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines by targeting the enzymes responsible for their synthesis, like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antioxidant Activity

Phenolic compounds are well-established antioxidants. The antioxidant capacity of this compound would likely involve the scavenging of free radicals and the chelation of metal ions, thereby protecting cells from oxidative damage.

Signaling Pathway Modulation
  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκB. It is hypothesized that this compound could similarly inhibit the NF-κB signaling cascade.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It is comprised of several kinases, including ERK, JNK, and p38. Flavonoids have been reported to modulate MAPK signaling, and it is likely that this compound also interacts with this pathway to exert its biological effects.

Conclusion

This compound from Artemisia scoparia represents a promising natural product for further investigation. This guide provides a foundational understanding of its isolation and potential biological activities. The detailed experimental workflow, though representative, offers a solid starting point for researchers. The hypothesized involvement in the NF-κB and MAPK signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory and antioxidant therapies. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

Demethoxy-7-O-methylcapillarisin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Capillarisin (B150004)

Disclaimer: Initial searches for "Demethoxy-7-O-methylcapillarisin" did not yield a known chemical entity. This guide focuses on the well-researched compound Capillarisin , a major bioactive constituent of Artemisia capillaris, as it is likely the intended subject of interest.

Introduction

Capillarisin is a chromone (B188151) derivative isolated from the medicinal herb Artemisia capillaris Thunb. (Compositae), a plant with a long history of use in traditional medicine for treating liver disorders, inflammation, and other ailments.[1] Modern scientific research has identified Capillarisin as a key contributor to the plant's therapeutic effects, demonstrating a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Capillarisin, with a focus on its underlying molecular mechanisms.

Chemical Structure and Properties

The chemical structure of Capillarisin was established as 2-(p-hydroxyphenoxy)-6-methoxy-5,7-dihydroxychromone.[4]

Table 1: Chemical and Physical Properties of Capillarisin

PropertyValueReference
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one[5]
Molecular Formula C16H12O7[5][6]
Molecular Weight 316.26 g/mol [5][6]
CAS Number 56365-38-9[5][6]
Appearance Light yellow to yellow powder[7]
Melting Point Approximately 225°C (decomposes)[7]
Boiling Point 582.6±50.0 °C (Predicted)[7]
Density 1.551±0.06 g/cm3 (Predicted)[7]
pKa 6.37±0.40 (Predicted)[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[7]

Biological Activities and Mechanisms of Action

Capillarisin exhibits a broad spectrum of biological activities, which are summarized in the table below.

Table 2: Summary of Biological Activities of Capillarisin

Biological ActivityIn Vitro/In Vivo ModelKey FindingsReference
Anti-inflammatory LPS-stimulated RAW 264.7 macrophages; CFA- and carrageenan-induced paw edema in miceInhibited the production of NO, PGE2, and TNF-α. Suppressed NF-κB, Akt, and MAPK signaling pathways.[1]
Antioxidant Neuroblastoma SH-SY5Y cells and microglial BV2 cellsActivated the Nrf2/HO-1 signaling pathway, leading to increased expression of antioxidant enzymes.[2][3]
Anti-tumor Prostate carcinoma cellsInhibited cell proliferation and invasion.[4]
Neuroprotective Bupivacaine-induced apoptosis in SH-SY5Y cellsProtected against apoptosis via the ROS-mediated PI3K/PKB pathway.[4]
Vasorelaxant Rabbit penile corpus cavernosumInduced relaxation by activating the NO-cGMP and adenylyl cAMP signaling pathways.[8]
Hepatoprotective Not specified in the provided abstractsTraditionally used for liver protection.[1][6]
Anti-inflammatory and Antioxidant Mechanisms

Capillarisin's anti-inflammatory and antioxidant effects are primarily mediated through the modulation of key signaling pathways.

  • Nrf2/HO-1 Pathway: Capillarisin activates the transcription factor Nrf2 (nuclear factor E2-related factor-2), leading to its phosphorylation and translocation to the nucleus.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of downstream antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1.[2][3] This pathway is crucial for cellular defense against oxidative stress.

  • MAPK and NF-κB Pathways: Capillarisin has been shown to attenuate exercise-induced muscle damage by suppressing the activation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and JNK, and the nuclear factor-κB (NF-κB) pathway.[9] It also inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, Akt, and MAP kinases in macrophages, which is mediated by MyD88 and TIRAP.[1] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Capillarisin.

Nrf2_HO1_Pathway Capillarisin Capillarisin JNK JNK Capillarisin->JNK activates Nrf2 Nrf2 JNK->Nrf2 phosphorylates ARE ARE Nrf2->ARE binds HO1_NQO1 HO-1, NQO1 ARE->HO1_NQO1 upregulates Antioxidant_Response Antioxidant_Response HO1_NQO1->Antioxidant_Response leads to

Caption: Capillarisin-mediated activation of the Nrf2/HO-1 signaling pathway.

NFkB_Pathway Capillarisin Capillarisin IKK IKK Capillarisin->IKK inhibits IkBa IκBα Capillarisin->IkBa prevents degradation NFkB NF-κB (p65/p50) Capillarisin->NFkB prevents nuclear translocation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88_TIRAP MyD88/TIRAP TLR4->MyD88_TIRAP MyD88_TIRAP->IKK IKK->IkBa phosphorylates IkBa->NFkB degrades, releasing Inflammatory_Genes iNOS, COX-2, TNF-α NFkB->Inflammatory_Genes translocates to nucleus and activates Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Caption: Inhibition of the NF-κB signaling pathway by Capillarisin.

Pharmacokinetics

Studies on the pharmacokinetics of Capillarisin, often as a component of herbal formulas like Yin-Chen-Hao-Tang, indicate that it can reach its maximum concentration in the body within about an hour.[10][11] However, its half-life is relatively short.[10] The pharmacokinetic properties can be influenced by co-administered herbs, which may alter its absorption and metabolism.[10]

Table 3: Pharmacokinetic Parameters of Capillarisin

ParameterValueConditionReference
Time to Maximum Concentration (Tmax) ~1 hourOral administration of A. capillaris extracts[10][11]
Half-life (t1/2) Relatively shortOral administration of A. capillaris extracts[10]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible investigation of Capillarisin's biological activities. Below are representative protocols adapted from the literature.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is based on the Griess reaction to measure nitrite, a stable product of NO.

Objective: To determine the effect of Capillarisin on LPS-induced NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Capillarisin (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Capillarisin for 2 hours.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 22-24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent (equal parts of A and B, mixed immediately before use) in a separate 96-well plate.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production relative to the LPS-stimulated control.

Western Blot Analysis for Protein Expression

This protocol is used to detect the expression levels of specific proteins in cell lysates.

Objective: To investigate the effect of Capillarisin on the expression of proteins involved in inflammatory and antioxidant signaling pathways (e.g., iNOS, COX-2, Nrf2, HO-1).

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Capillarisin Treatment Cell_Culture->Treatment LPS_Stimulation LPS Stimulation Treatment->LPS_Stimulation NO_Assay Nitric Oxide Assay LPS_Stimulation->NO_Assay Western_Blot Western Blot LPS_Stimulation->Western_Blot RT_PCR RT-PCR LPS_Stimulation->RT_PCR Animal_Model Animal Model (e.g., Mice) Capillarisin_Admin Capillarisin Administration Animal_Model->Capillarisin_Admin Induction Induction of Condition (e.g., Paw Edema) Capillarisin_Admin->Induction Measurement Measurement of Paw Volume Induction->Measurement Tissue_Analysis Tissue and Blood Analysis Measurement->Tissue_Analysis

Caption: General experimental workflow for investigating the bioactivity of Capillarisin.

Synthesis

While Capillarisin is a natural product, synthetic routes have been developed. One approach involves the synthesis of a sulfur analogue of Capillarisin from 3,4,5-trimethoxyphenol.[12] This synthetic scheme utilizes selective alkylation and a one-pot reaction via an imidazolyl intermediate to construct the final product.[12]

Conclusion

Capillarisin is a promising natural compound with a diverse range of pharmacological activities, particularly in the realms of anti-inflammatory and antioxidant effects. Its mechanisms of action, centered on the modulation of the Nrf2/HO-1 and NF-κB signaling pathways, provide a strong scientific basis for its therapeutic potential. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in the treatment of various inflammatory and oxidative stress-related diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration of Capillarisin.

References

In-Depth Technical Guide: The Biological Activity of Demethoxy-7-O-methylcapillarisin and its Analogue Capillarisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activities of Demethoxy-7-O-methylcapillarisin and its closely related, extensively studied analogue, Capillarisin (B150004). While specific research on this compound is limited, this document leverages the substantial body of evidence available for Capillarisin to infer potential therapeutic applications and mechanisms of action. Both compounds are natural chromones isolated from Artemisia scoparia and Artemisia capillaris, plants with a long history in traditional medicine for treating inflammatory conditions and liver ailments. This guide focuses on the anti-inflammatory and anticancer properties of Capillarisin, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

This compound is a natural product isolated from the herb Artemisia scoparia. Its chemical structure is characterized by a chromone (B188151) backbone. Despite its identification, there is a notable scarcity of published research specifically detailing its biological activities and mechanism of action.

However, the structurally similar and more extensively researched compound, Capillarisin, also a major bioactive constituent of Artemisia capillaris, offers significant insights. Capillarisin has demonstrated potent antioxidant, anti-inflammatory, and anticancer properties. This guide will primarily focus on the established biological activities of Capillarisin to provide a robust framework for understanding the potential of this class of compounds.

Quantitative Data on Biological Activities of Capillarisin

The following tables summarize the quantitative data from various in vitro studies on the biological activities of Capillarisin.

Table 1: Anticancer Activity of Capillarisin

Cell LineCancer TypeAssayIC50 / EffectReference
HOSOsteosarcomaMTT AssayDose-dependent growth inhibition[1]
DU145Prostate Carcinoma (androgen-independent)WST-1 AssayInhibition of cell growth[2]
LNCaPProstate Carcinoma (androgen-dependent)WST-1 AssayInhibition of cell growth[2]
MCF-7Breast CarcinomaMatrigel Invasion AssaySignificant suppression of PMA-induced invasion[3]
Multiple Myeloma CellsMultiple MyelomaN/AInhibition of constitutive and inducible STAT3 activation[4]

Table 2: Anti-inflammatory Activity of Capillarisin

Cell Line/ModelConditionParameter MeasuredEffectReference
RAW 264.7 MacrophagesLPS-inducedNO ProductionSignificant suppression[5]
RAW 264.7 MacrophagesLPS-inducediNOS and COX-2 ExpressionDose-dependent inhibition[5]
RAW 264.7 MacrophagesLPS-inducedTNF-α, IL-6, IL-1β, PGE2 SecretionDecreased secretion[5]
BV2 Microglial CellsLPS-inducedTNF-α, IL-6, IL-1β, NO, PGE2 ProductionDose-dependent suppression[6]
ICR MiceCFA-induced Paw EdemaPaw EdemaInhibition at 20 and 80 mg/kg (i.p.)[7]
ICR MiceCarrageenan-induced Paw EdemaPaw EdemaInhibition at 20 and 80 mg/kg (i.p.)[7]

Key Signaling Pathways Modulated by Capillarisin

Capillarisin exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory Signaling Pathways

Capillarisin demonstrates significant anti-inflammatory activity primarily through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 antioxidant response pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TIRAP TIRAP TLR4->TIRAP IKK IKK MyD88->IKK TIRAP->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) nucleus->inflammatory_genes activates Capillarisin_NFkB Capillarisin Capillarisin_NFkB->IKK inhibits Capillarisin_NFkB->NFkB inhibits translocation Capillarisin_Nrf2 Capillarisin JNK JNK Capillarisin_Nrf2->JNK activates Nrf2_p p-Nrf2 JNK->Nrf2_p phosphorylates ARE ARE Nrf2_p->ARE binds antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->antioxidant_genes activates Capillarisin_STAT3 Capillarisin SHP1_2 SHP-1/SHP-2 Capillarisin_STAT3->SHP1_2 induces JAK1_2 JAK1/JAK2 Capillarisin_STAT3->JAK1_2 inhibits cSrc c-Src Capillarisin_STAT3->cSrc inhibits SHP1_2->JAK1_2 dephosphorylates STAT3 STAT3 JAK1_2->STAT3 phosphorylates cSrc->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus_STAT3 Nucleus pSTAT3->nucleus_STAT3 translocates target_genes_STAT3 Target Genes (Cyclin D1, Survivin, MMP-9, VEGF, Bcl-2, Bcl-xL) nucleus_STAT3->target_genes_STAT3 activates Capillarisin_Apoptosis Capillarisin MMP_loss Mitochondrial Membrane Potential Loss Capillarisin_Apoptosis->MMP_loss CellCycleArrest G0/G1 Cell Cycle Arrest Capillarisin_Apoptosis->CellCycleArrest p21_p27 ↑ p21, p27 Capillarisin_Apoptosis->p21_p27 cyclins ↓ Cyclins (D1, A, B) Capillarisin_Apoptosis->cyclins Apoptosis Apoptosis MMP_loss->Apoptosis A Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24h A->B C Treat with Capillarisin (various concentrations) B->C D Incubate for desired period (e.g., 24h, 48h) C->D E Add MTT solution (e.g., 10 µL of 5 mg/mL) D->E F Incubate for 4h at 37°C E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (e.g., at 570 nm) G->H

References

Demethoxy-7-O-methylcapillarisin: A Methoxylated Flavonoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Demethoxy-7-O-methylcapillarisin, a methoxylated flavonoid isolated from the plant Artemisia scoparia, is emerging as a compound of significant interest in the fields of pharmacology and drug development. As a member of the flavonoid class of polyphenolic secondary metabolites, it possesses a characteristic chromone (B188151) core. The presence of methoxy (B1213986) groups in its structure enhances its metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a promising candidate for therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development.

Introduction

Flavonoids are a diverse group of natural products known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Methoxylated flavonoids, in particular, have garnered increasing attention due to their improved pharmacokinetic profiles. This compound, with the chemical formula C16H12O6 and a molecular weight of 300.26 g/mol , is a notable example of this subclass.[1][2] It is classified as a phenol (B47542) and a chromone, isolated from Artemisia scoparia.[1][2] This document serves as a technical resource for scientists and researchers, consolidating the current understanding of this compound and providing a foundation for future investigations into its therapeutic potential.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and potential formulation into drug delivery systems.

PropertyValueReference
Chemical Formula C16H12O6[1][2]
Molecular Weight 300.26 g/mol [1]
CAS Number 61854-37-3[2]
Appearance Powder[2]
Source Artemisia scoparia[1][2]

Biological Activities and Mechanism of Action

While specific quantitative data for this compound is limited in publicly available literature, the broader class of methoxylated flavonoids has been extensively studied. This section extrapolates the potential biological activities of this compound based on the known functions of structurally similar compounds and general principles of methoxylated flavonoids.

Anti-inflammatory Activity

Methoxylated flavonoids are known to possess potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This inhibition is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anticancer Activity

The anticancer potential of methoxylated flavonoids has been demonstrated in various cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

Signaling Pathway Modulation

The biological effects of methoxylated flavonoids are mediated through their interaction with key cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Methoxylated flavonoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degradation NFkB_inactive NF-κB (p50/p65) NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_active NF-κB (Active) NFkB_IkBa->NFkB_active Release Demethoxy_7_O_methylcapillarisin Demethoxy-7-O- methylcapillarisin Demethoxy_7_O_methylcapillarisin->IKK Inhibits DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription NFkB_inactiveIkBa NFkB_inactiveIkBa NFkB_inactiveIkBa->NFkB_IkBa

NF-κB Signaling Pathway Inhibition.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It comprises a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and apoptosis. Methoxylated flavonoids can suppress the phosphorylation and activation of key MAPK proteins.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Demethoxy_7_O_methylcapillarisin Demethoxy-7-O- methylcapillarisin Demethoxy_7_O_methylcapillarisin->MAPKK Inhibits Phosphorylation

MAPK Signaling Pathway Inhibition.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Methoxylated flavonoids have been reported to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Demethoxy_7_O_methylcapillarisin Demethoxy-7-O- methylcapillarisin Demethoxy_7_O_methylcapillarisin->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard techniques used for the evaluation of methoxylated flavonoids.

Isolation and Purification of this compound

Isolation_Workflow Start Dried Artemisia scoparia Plant Material Extraction Solvent Extraction (e.g., Ethanol (B145695) or Methanol) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions Containing the Target Compound TLC_Analysis->Pooling Prep_HPLC Preparative HPLC (Reversed-Phase C18 Column) Pooling->Prep_HPLC Pure_Compound Pure Demethoxy-7-O- methylcapillarisin Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Pure_Compound->Structure_Elucidation

Isolation and Purification Workflow.

Methodology:

  • Extraction: The dried and powdered aerial parts of Artemisia scoparia are extracted with a suitable solvent such as ethanol or methanol (B129727) at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography. A gradient elution is performed using a solvent system of increasing polarity (e.g., n-hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) to separate the components.

  • Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions enriched with this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is included.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Western Blot Analysis

Purpose: To investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound as described for the cell viability assay. After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-p65, phospho-ERK, phospho-Akt, and their total protein counterparts) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

This compound, a methoxylated flavonoid from Artemisia scoparia, holds considerable promise as a therapeutic agent due to its potential anti-inflammatory and anticancer activities. Its mechanism of action likely involves the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. However, a significant gap exists in the literature regarding specific quantitative data and detailed experimental studies on this particular compound. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various cancer cell lines and inflammatory models.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and the downstream effects on signaling pathways through techniques like transcriptomics and proteomics.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of inflammation and cancer.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its bioavailability and in vivo stability.

Addressing these research areas will be crucial for translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

Demethoxy-7-O-methylcapillarisin CAS number 61854-37-3 information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxy-7-O-methylcapillarisin (CAS Number: 61854-37-3) is a natural phenolic compound isolated from the herb Artemisia scoparia.[1][2] Structurally, it belongs to the chromone (B188151) class of compounds. While research into the specific biological activities of this compound is limited, the well-documented pharmacological profile of its source, Artemisia scoparia, and related methoxylated phenolic compounds suggests potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties and a discussion of the potential biological activities based on related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily derived from supplier specifications and chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61854-37-3[1][2][3][4][5]
Molecular Formula C₁₆H₁₂O₆[1][2][4]
Molecular Weight 300.26 g/mol [4]
Appearance Powder[1][2]
Purity ≥97.5% (typical)[1][2]
Solubility Information not widely available. As a phenolic compound, solubility in organic solvents like DMSO and ethanol (B145695) is expected.
Storage Store at -20°C for long-term stability.[4]

Synthesis

Detailed, step-by-step synthetic protocols for this compound are not extensively published in readily available literature. Commercial suppliers typically isolate the compound from its natural source, Artemisia scoparia.[1][2]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence detailing the biological activities and modulated signaling pathways of this compound is not currently available in the public domain. However, based on the known activities of compounds isolated from Artemisia scoparia and other structurally similar methoxylated flavonoids, we can infer potential areas of pharmacological interest.

Anti-inflammatory Activity (Hypothesized)

Artemisia scoparia extracts have demonstrated significant anti-inflammatory properties. Furthermore, various methoxylated flavonoids and coumarins have been shown to inhibit key inflammatory mediators. For instance, 4-hydroxy-7-methoxycoumarin (B561722) has been reported to suppress the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-activated macrophages, leading to a reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] It is plausible that this compound could exert similar effects.

A hypothetical workflow for investigating the anti-inflammatory potential of this compound is presented below.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow RAW264.7 Macrophages RAW264.7 Macrophages LPS Stimulation LPS Stimulation RAW264.7 Macrophages->LPS Stimulation Compound Treatment This compound Treatment LPS Stimulation->Compound Treatment Measurement of Inflammatory Mediators Measurement of Inflammatory Mediators Compound Treatment->Measurement of Inflammatory Mediators NO, PGE2, Cytokines Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis NF-κB, MAPK proteins

Caption: Proposed workflow for evaluating the anti-inflammatory effects.

A potential signaling pathway that could be investigated is the NF-κB pathway, a central regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Compound Demethoxy-7-O- methylcapillarisin Compound->IKK Complex

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Anticancer Activity (Hypothesized)

Numerous natural products containing methoxy (B1213986) and hydroxyl functional groups exhibit anticancer properties. For example, Demethoxycurcumin has been shown to induce apoptosis in head and neck squamous cell carcinoma cells by inhibiting the NF-κB pathway.[7] Another related compound, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, suppresses proliferation and induces apoptosis in multiple myeloma cells via inhibition of the PI3K/Akt/mTOR signaling pathway.[8] Given these precedents, this compound warrants investigation for its potential cytotoxic and apoptotic effects on various cancer cell lines.

A potential mechanism of action could involve the modulation of key survival pathways like PI3K/Akt/mTOR.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Compound Demethoxy-7-O- methylcapillarisin Compound->PI3K Compound->Akt

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Antioxidant Activity (Hypothesized)

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings of this compound suggests it may possess antioxidant capacity. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay could be employed to quantify this potential activity.

Experimental Protocols (General Framework)

As specific experimental data for this compound is lacking, this section provides a general framework for protocols that could be adapted to study its biological activities.

In Vitro Anti-inflammatory Assay
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Viability Assay (MTT): Treat cells with varying concentrations of this compound for 24 hours to determine non-toxic concentrations.

  • Inflammatory Stimulation: Pre-treat cells with non-toxic concentrations of the compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure NO production in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, ERK, JNK).

In Vitro Anticancer Assay
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.

  • Cytotoxicity Assay (MTT/SRB): Treat cells with a range of concentrations of this compound for 48-72 hours to determine the IC₅₀ value.

  • Apoptosis Assay (Annexin V/PI Staining): Treat cells with the compound at its IC₅₀ concentration and analyze for apoptosis using flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide.

  • Cell Cycle Analysis: Analyze the cell cycle distribution of compound-treated cells by flow cytometry after propidium iodide staining.

  • Western Blot Analysis: Investigate the effect of the compound on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell survival signaling (e.g., PI3K, Akt, mTOR).

Conclusion and Future Directions

This compound is a readily available natural product with a chemical structure suggestive of potential anti-inflammatory, anticancer, and antioxidant activities. However, there is a notable absence of published research specifically investigating its pharmacological properties. The information presented in this guide, based on the activities of its natural source and structurally related compounds, provides a strong rationale for initiating such studies. Future research should focus on systematically evaluating its efficacy in various in vitro and in vivo models to elucidate its mechanisms of action and potential as a therapeutic lead compound.

References

Demethoxy-7-O-methylcapillarisin: A Technical Guide to its Discovery, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxy-7-O-methylcapillarisin is a naturally occurring 2-phenoxychromone that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, detailing its isolation from natural sources. A key focus is the chemical synthesis of this molecule, with a detailed exploration of the pivotal intramolecular Wittig reaction. Furthermore, this document summarizes the current understanding of its biological activities, supported by available quantitative data, and explores its potential modulation of key signaling pathways implicated in disease. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Occurrence

This compound is a phenolic compound that has been isolated from the herbs of Artemisia scoparia[1]. It belongs to the 2-phenoxychromone class of natural products. The isolation of a closely related derivative, 6-demethoxy-4'-O-methylcapillarisin, has been reported from the dichloromethane (B109758) extract of the aerial parts of Artemisia biennis. This suggests that the 2-phenoxychromone scaffold is a characteristic feature of certain species within the Artemisia genus.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 61854-37-3[2]
Molecular Formula C₁₆H₁₂O₆[2]
Molecular Weight 300.26 g/mol
Appearance Powder[2]
Purity (typical) >97.5%[2]
Class Phenols, Polyphenols, 2-Phenoxychromone[1]

Synthesis

The total synthesis of this compound (referred to as demethoxycapillarisin (B45786) in the original literature) was first reported by Takeno et al. in 1981. The key transformation in their synthetic route is an intramolecular Wittig reaction.

Retrosynthetic Analysis and Strategy

The synthesis hinges on the formation of the chromone (B188151) core via an intramolecular olefination. The general workflow for the synthesis is depicted below.

G Start Starting Materials Intermediate1 Phosphonium Ylide Precursor Start->Intermediate1 Formation of Phosphonium Salt Intermediate2 Carbonate Intermediate Start->Intermediate2 Formation of Carbonate Ylide Phosphorus Ylide Intermediate1->Ylide Deprotonation Target This compound Intermediate2->Target Intramolecular Wittig Reaction Ylide->Target G cluster_stimulus Inflammatory Stimuli cluster_pathway Potential Signaling Pathways cluster_nucleus Nuclear Events cluster_compound Hypothesized Action Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK MAPKKK MAPKKK Stimulus->MAPKKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene Compound Demethoxy-7-O- methylcapillarisin Compound->IKK Inhibition? Compound->MAPKKK Inhibition?

References

The Therapeutic Potential of Demethoxy-7-O-methylcapillarisin: A Preclinical Review and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic potential of Demethoxy-7-O-methylcapillarisin is limited in the currently available scientific literature. This guide provides a comprehensive overview based on the activities of structurally similar compounds and proposes putative mechanisms and experimental protocols to facilitate future research. The presented quantitative data and signaling pathways are derived from studies on related molecules and should be considered as predictive for this compound, pending direct experimental validation.

Introduction

This compound, a natural phenol (B47542) isolated from the herbs of Artemisia scoparia (also known as Artemisia capillaris), is a promising yet understudied compound in the realm of pharmacognosy.[1][2] Belonging to the flavonoid class of polyphenols, its chemical structure suggests a potential for a wide range of biological activities. This technical guide aims to synthesize the existing, albeit indirect, evidence for the therapeutic potential of this compound in several key areas: anti-inflammatory, anti-cancer, hepatoprotective, and neuroprotective effects. By examining the established mechanisms and quantitative data from structurally analogous compounds, this document provides a foundational framework for researchers and drug development professionals to design and execute targeted studies on this intriguing natural product.

Anti-inflammatory Potential

The inflammatory response is a critical component of the immune system, but its dysregulation can lead to chronic diseases. Many natural flavonoids exhibit potent anti-inflammatory properties, and this compound is hypothesized to share these characteristics. The primary mechanisms underlying the anti-inflammatory effects of similar flavonoids involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Putative Mechanism of Action

This compound is predicted to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely achieved through the suppression of the NF-κB and MAPK signaling cascades. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Simultaneously, LPS can activate the MAPK pathways (ERK, JNK, and p38), which further amplify the inflammatory response. This compound may inhibit the phosphorylation of IκBα and the MAPK proteins, thereby blocking these pro-inflammatory signals.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK NFkB_n NF-κB (Active) MAPK->NFkB_n Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB NFkB->NFkB_n Translocation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->NFkB IκBα degradation Demethoxy Demethoxy-7-O- methylcapillarisin Demethoxy->MAPKK Inhibition Demethoxy->IKK Inhibition Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes

Diagram 1: Putative anti-inflammatory signaling pathway of this compound.
Quantitative Data from Structurally Similar Compounds

CompoundCell LineAssayIC50 (µM)Reference
6,7-Dimethoxy-4-methylcoumarinRAW 264.7 macrophagesNitric Oxide (NO) Production~100N/A
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7 cellsNO Release5.77 ± 0.66[3]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7 cellsPGE2 Release9.70 ± 1.46[3]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneBV2 microgliaNO Release8.23 ± 0.98[3]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneBV2 microgliaPGE2 Release12.51 ± 2.11[3]
Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Pre-treat the cells with the different concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with LPS and vehicle) and a negative control group (cells without any treatment).

  • Nitrite Measurement:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only treated group.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Anti-cancer Potential

Many flavonoids have demonstrated significant anti-cancer properties, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. It is plausible that this compound possesses similar cytotoxic effects against cancer cells.

Putative Mechanism of Action

The anti-cancer activity of this compound is likely mediated through the induction of apoptosis. One potential pathway involves the inhibition of the pro-survival NF-κB signaling pathway, which is often constitutively active in cancer cells. By inhibiting NF-κB, the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL would be downregulated. This would shift the cellular balance towards apoptosis, leading to the activation of the caspase cascade. The activation of initiator caspases (e.g., caspase-8 and caspase-9) would then trigger the executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular substrates and ultimately, programmed cell death.

G cluster_cytoplasm Cytoplasm Demethoxy Demethoxy-7-O- methylcapillarisin NFkB_pathway NF-κB Pathway Demethoxy->NFkB_pathway Inhibition Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) NFkB_pathway->Bcl2 Activation Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8 Caspase-8 (Initiator) Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 2: Putative apoptotic pathway induced by this compound.
Quantitative Data from Structurally Similar Compounds

CompoundCell LineAssayIC50 (µM)Reference
DemethoxycurcuminFaDu (Head and Neck Squamous Cell Carcinoma)MTT Assay~15
5-hydroxy 3′,4′,7-trimethoxyflavoneMCF-7 (Breast Cancer)MTT Assay12 (24h), 8 (48h)[4]
Artesunate (semi-synthetic derivative of artemisinin)MCF-7 (Breast Cancer)MTT Assay~25 (24h)[5]
Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells) and determine its IC50 value.

Materials:

  • This compound

  • MCF-7 human breast cancer cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Maintain MCF-7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare a series of dilutions of this compound in DMEM.

    • Replace the medium in the wells with the medium containing different concentrations of the compound.

    • Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Hepatoprotective Potential

Liver injury, often induced by toxins, drugs, or alcohol, is a major health concern. Natural compounds with antioxidant properties are of great interest for their potential to protect the liver. The chemical structure of this compound suggests it may possess such hepatoprotective effects.

Putative Mechanism of Action

The hepatoprotective mechanism of this compound is likely rooted in its antioxidant and anti-inflammatory properties. In a model of carbon tetrachloride (CCl4)-induced liver injury, CCl4 is metabolized by cytochrome P450 to form the highly reactive trichloromethyl radical (•CCl3). This radical initiates lipid peroxidation of cellular membranes, leading to hepatocyte damage and the release of liver enzymes like ALT and AST into the bloodstream. This compound may act by directly scavenging these free radicals and/or by upregulating the endogenous antioxidant defense system through the activation of the Nrf2 pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, which can mitigate the oxidative stress induced by CCl4.

G cluster_insult Hepatotoxic Insult cluster_liver Hepatocyte CCl4 CCl4 CYP450 Cytochrome P450 CCl4->CYP450 CCl3_radical •CCl3 Radical CYP450->CCl3_radical Lipid_Peroxidation Lipid Peroxidation CCl3_radical->Lipid_Peroxidation Oxidative_Stress Oxidative Stress Lipid_Peroxidation->Oxidative_Stress Cell_Damage Hepatocyte Damage Oxidative_Stress->Cell_Damage Demethoxy Demethoxy-7-O- methylcapillarisin Demethoxy->CCl3_radical Scavenging Nrf2_pathway Nrf2 Pathway Demethoxy->Nrf2_pathway Activation Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) Nrf2_pathway->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->Oxidative_Stress Neutralization

Diagram 3: Putative hepatoprotective mechanism of this compound.
Quantitative Data from Structurally Similar Compounds

CompoundAnimal ModelParameterDoseEffectReference
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeCCl4-induced acute liver injury in miceSerum ALT20 mg/kgSignificantly decreased
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeCCl4-induced acute liver injury in miceSerum AST20 mg/kgSignificantly decreased
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeCCl4-induced acute liver injury in miceLiver MDA20 mg/kgSignificantly decreased
7-methylcoumarinCCl4-induced hepatotoxicity in ratsSerum ALT100 mg/kgSignificantly decreased
7-methoxycoumarinCCl4-induced hepatotoxicity in ratsSerum AST100 mg/kgSignificantly decreased
Experimental Protocol: In Vivo Hepatoprotective Assay

Objective: To investigate the hepatoprotective effect of this compound in a CCl4-induced acute liver injury model in mice.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Silymarin (B1681676) (positive control)

  • Kits for measuring serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

  • Kits for measuring liver Malondialdehyde (MDA) and Glutathione (GSH) levels

  • Formalin for tissue fixation

Procedure:

  • Animal Acclimatization: Acclimatize the mice for one week under standard laboratory conditions.

  • Grouping and Treatment:

    • Divide the mice into five groups (n=8 per group):

      • Group 1: Normal control (vehicle only)

      • Group 2: CCl4 control (vehicle + CCl4)

      • Group 3: this compound (e.g., 50 mg/kg) + CCl4

      • Group 4: this compound (e.g., 100 mg/kg) + CCl4

      • Group 5: Silymarin (100 mg/kg) + CCl4

    • Administer this compound or silymarin orally for 7 consecutive days. The control groups receive the vehicle.

  • Induction of Liver Injury: On day 7, one hour after the last treatment, administer a single intraperitoneal injection of CCl4 (0.2% in olive oil, 10 mL/kg) to all groups except the normal control group.

  • Sample Collection: 24 hours after CCl4 administration, euthanize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse and collect the liver. A portion of the liver should be immediately frozen for biochemical analysis, and another portion fixed in 10% formalin for histopathology.

  • Biochemical Analysis:

    • Measure serum ALT and AST levels using commercial kits.

    • Measure liver MDA and GSH levels in the liver homogenates using appropriate kits.

  • Histopathological Examination:

    • Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine the slides for signs of liver damage such as necrosis, inflammation, and steatosis.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different groups.

Neuroprotective Potential

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. The antioxidant and anti-inflammatory properties of flavonoids suggest that this compound could offer neuroprotection.

Putative Mechanism of Action

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which induce oxidative stress and neuroinflammation, leading to neuronal apoptosis. This compound is hypothesized to protect neurons from Aβ-induced toxicity through multiple mechanisms. It may directly scavenge reactive oxygen species (ROS) generated by Aβ, thus reducing oxidative stress. Additionally, its anti-inflammatory properties could suppress the activation of microglia and astrocytes, thereby reducing the production of neurotoxic inflammatory mediators. Furthermore, it might interfere with the Aβ aggregation process itself or promote the clearance of Aβ peptides. The activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, could also contribute to its neuroprotective effects by inhibiting apoptotic cascades.

G cluster_insult Neurotoxic Insult cluster_neuron Neuron Abeta Amyloid-beta (Aβ) ROS Reactive Oxygen Species (ROS) Abeta->ROS Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Apoptosis_pathway Apoptotic Pathway ROS->Apoptosis_pathway Neuroinflammation->Apoptosis_pathway Neuronal_Death Neuronal Death Apoptosis_pathway->Neuronal_Death Demethoxy Demethoxy-7-O- methylcapillarisin Demethoxy->ROS Scavenging Demethoxy->Neuroinflammation Inhibition PI3K_Akt_pathway PI3K/Akt Pathway Demethoxy->PI3K_Akt_pathway Activation PI3K_Akt_pathway->Apoptosis_pathway Inhibition

Diagram 4: Putative neuroprotective mechanism of this compound.
Quantitative Data from Structurally Similar Compounds

CompoundCell Line/ModelAssayConcentrationEffectReference
EudesminPC12 cellsMTT Assay (Aβ oligomer toxicity)30 nMIncreased cell viability by 25.4%
BaicaleinPC12 cellsROS generation (Aβ25-35 induced)10 µMSignificantly decreased ROS
WogoninPC12 cellsMitochondrial membrane potential (Aβ25-35 induced)10 µMAttenuated loss of membrane potential
Oroxylin APC12 cellsNF-κB activation (Aβ25-35 induced)10 µMDownregulated NF-κB pathway
Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effect of this compound against amyloid-beta (Aβ) induced toxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin solution

  • Amyloid-beta 25-35 (Aβ25-35) peptide

  • MTT reagent

  • DMSO

  • 96-well cell culture plates

  • Fluorescence microscope

  • DCFH-DA (for ROS measurement)

  • Annexin V-FITC/Propidium Iodide (for apoptosis assay)

Procedure:

  • Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.

  • Treatment:

    • Seed the differentiated cells in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Expose the cells to Aβ25-35 (e.g., 25 µM) for 24 hours. Include a vehicle control and an Aβ25-35 only control.

  • Cell Viability Assay (MTT):

    • Perform the MTT assay as described in the anti-cancer protocol to assess cell viability.

  • Measurement of Intracellular ROS:

    • After treatment, incubate the cells with DCFH-DA (10 µM) for 30 minutes.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

  • Apoptosis Assay (Annexin V/PI Staining):

    • After treatment, stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Data Analysis: Compare the results from the treated groups with the control groups using appropriate statistical methods.

Conclusion and Future Perspectives

While direct experimental evidence remains to be elucidated, the structural characteristics of this compound, coupled with the established biological activities of similar flavonoid compounds, strongly suggest its potential as a multi-target therapeutic agent. The putative mechanisms outlined in this guide—spanning anti-inflammatory, anti-cancer, hepatoprotective, and neuroprotective activities—provide a solid foundation for future research.

The immediate priority for the scientific community should be to conduct rigorous in vitro and in vivo studies to validate these hypothesized effects. The experimental protocols detailed herein offer a starting point for such investigations. Should these preclinical studies yield positive results, further research into its pharmacokinetic and toxicological profiles will be warranted to assess its potential for clinical development. The exploration of this compound and other natural products from Artemisia scoparia holds significant promise for the discovery of novel therapeutics for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Demethoxy-7-O-methylcapillarisin in Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxy-7-O-methylcapillarisin (DMOC) is a natural compound that has been isolated from herbs such as Artemisia scoparia.[1] As a member of the phenol (B47542) class of compounds, it holds potential for investigation into its biological activities, including its effects on cancer cells. This document provides a generalized framework of protocols and conceptual signaling pathways for the study of DMOC in cancer cell culture models. It is important to note that specific experimental data on the anticancer effects of this compound, such as IC50 values and detailed mechanisms of action, are not extensively available in publicly accessible research literature. The following protocols and data tables are presented as a guide for researchers to design and conduct their own investigations into the potential of this compound.

Data Presentation

Quantitative data from in vitro studies are crucial for evaluating the anticancer potential of a compound. Below is a sample table illustrating how to present such data. Researchers would populate this table with their own experimental results.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 Value (µM)Assay Method
MCF-7Breast Cancer48Data not availableMTT Assay
MDA-MB-231Breast Cancer48Data not availableMTT Assay
A549Lung Cancer48Data not availableMTT Assay
HCT116Colon Cancer48Data not availableMTT Assay
HepG2Liver Cancer48Data not availableMTT Assay

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of DMOC that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis (programmed cell death) by DMOC.

Materials:

  • Cancer cells treated with DMOC

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines if DMOC causes cell cycle arrest at specific phases.

Materials:

  • Cancer cells treated with DMOC

  • Cold 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with DMOC as described for the apoptosis assay and collect the cells.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.

G cluster_0 In Vitro Evaluation of this compound A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Treatment with This compound (Dose and Time Course) A->B C Cell Viability Assay (MTT Assay) B->C E Apoptosis Assay (Annexin V/PI Staining) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blot Analysis (Signaling Proteins) B->G D Determine IC50 Value C->D H Data Analysis and Interpretation D->H E->H F->H G->H

Caption: Experimental workflow for in vitro anticancer assessment.

G cluster_1 Hypothetical Signaling Pathway for DMOC-Induced Apoptosis cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Regulation DMOC This compound PI3K PI3K DMOC->PI3K inhibition p38 p38 DMOC->p38 activation JNK JNK DMOC->JNK activation Akt Akt PI3K->Akt activation Bcl2 Bcl-2 Akt->Bcl2 activation ERK ERK Bax Bax p38->Bax activation JNK->Bax activation Bcl2->Bax inhibition Caspase3 Caspase-3 Bax->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note and Protocol: In Vitro Cytotoxicity Assay of Demethoxy-7-O-methylcapillarisin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the in vitro cytotoxic effects of Demethoxy-7-O-methylcapillarisin, a natural compound isolated from the herbs of Artemisia scoparia.[1][2] The following protocols for MTT, LDH, and Annexin V-FITC/PI apoptosis assays are designed to be adaptable for various cancer cell lines.

Introduction

This compound is a phenolic natural product.[1] Evaluating the cytotoxic potential of novel compounds like this compound is a critical first step in drug discovery, particularly in the field of oncology.[3] In vitro cytotoxicity assays are fundamental tools used to determine the dose-dependent effects of a compound on cell viability and to elucidate the mechanisms of cell death.[3] This application note details the procedures for three commonly used cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Annexin V-FITC/PI assay for detecting apoptosis.

Materials and Reagents

  • This compound (CAS NO: 61854-37-3)[2]

  • Selected cancer cell line (e.g., MCF-7, HT-29, PC-3)[4]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)[5][6]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • LDH Assay:

    • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)[8][9][10]

    • Lysis Buffer (often included in the kit)

  • Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[11][12]

  • 96-well and 6-well tissue culture plates

  • Microplate reader

  • Flow cytometer

Experimental Protocols

Cell Culture and Seeding
  • Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • For MTT and LDH assays, seed cells into 96-well plates at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of medium.[4]

  • For the apoptosis assay, seed cells into 6-well plates at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment (e.g., 2 x 10⁵ cells/well).

  • Incubate the plates for 24 hours to allow for cell attachment.

Compound Preparation and Treatment
  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the different concentrations of the compound.

  • Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.

  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5][7]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well of the 96-well plate.[7]

  • Incubate the plate for 2-4 hours at 37°C.[7]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Mix gently by pipetting or shaking to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle control.

LDH Assay for Cytotoxicity

The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8]

  • After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional but recommended).[9]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[8]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.[8]

  • Add 50 µL of stop solution if required by the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Determine the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][15] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is bound by Annexin V-FITC.[15] Propidium iodide (PI) stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[15]

  • Following treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[15]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Cancer Cells

AssayCell LineTreatment Duration (h)IC₅₀ (µM)Max Inhibition (%)
MTT MCF-724
48
72
HT-2924
48
72
LDH MCF-724EC₅₀ (µM)Max LDH Release (%)
48
72
HT-2924
48
72

Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound (48h)

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control 0
This compound IC₂₅
IC₅₀
IC₇₅

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Incubate Cells with This compound cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay treatment->apoptosis data_analysis Data Acquisition & Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_pathway Potential Apoptotic Signaling compound This compound cell Cancer Cell compound->cell pi3k PI3K/Akt/mTOR Pathway cell->pi3k mapk MAPK Pathway cell->mapk cell_survival ↓ Cell Survival/ ↓ Proliferation pi3k->cell_survival Inhibition apoptosis_reg ↑ Pro-apoptotic Proteins ↓ Anti-apoptotic Proteins mapk->apoptosis_reg Activation apoptosis Apoptosis cell_survival->apoptosis apoptosis_reg->apoptosis

Caption: Putative signaling pathways involved in cytotoxicity.

References

Application Notes and Protocols for In Vivo Studies with Demethoxy-7-O-methylcapillarisin in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies in mice to evaluate the therapeutic potential of Demethoxy-7-O-methylcapillarisin, a novel investigational compound. The following protocols and guidelines are designed to ensure robust and reproducible experimental outcomes.

Compound Information

Compound Name: this compound Putative Therapeutic Class: Anti-tumor and Neuroprotective Agent Molecular Formula: C₁₇H₁₄O₅ Molecular Weight: 300.29 g/mol Solubility: Soluble in DMSO, ethanol, and methanol. For in vivo administration, formulation in a biocompatible vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended.

In Vivo Study Objectives

  • To determine the maximum tolerated dose (MTD) and assess the general toxicity profile of this compound in mice.

  • To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

  • To investigate the neuroprotective effects of this compound in a relevant mouse model of neurodegeneration.

  • To characterize the pharmacokinetic profile of this compound in mice.

  • To elucidate the potential mechanism of action through analysis of relevant signaling pathways.

Data Presentation

Table 1: Maximum Tolerated Dose (MTD) Study Data
Dosage (mg/kg)Number of MiceObservation Period (Days)MortalityBody Weight Change (%)Clinical Signs of Toxicity
105140/5+5.2 ± 1.8None observed
255140/5+3.1 ± 2.1Mild lethargy on Day 1
505141/5-8.7 ± 3.5Significant lethargy, ruffled fur
1005143/5-15.4 ± 4.2Severe lethargy, ataxia, hunched posture
Table 2: Anti-Tumor Efficacy in Xenograft Model
Treatment GroupNInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control10102.5 ± 15.31543.8 ± 210.7-+8.1 ± 2.5
This compound (25 mg/kg)10105.1 ± 18.9852.1 ± 155.444.8+2.3 ± 3.1
This compound (50 mg/kg)10103.7 ± 16.2410.6 ± 98.673.4-5.2 ± 4.0
Positive Control (Doxorubicin 10 mg/kg)10104.2 ± 17.5350.2 ± 85.177.3-10.1 ± 3.8
Table 3: Pharmacokinetic Parameters in Mice
RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Bioavailability (%)
IV101250 ± 1800.082850 ± 3203.5 ± 0.5100
PO50850 ± 1101.05700 ± 6504.2 ± 0.740

Experimental Protocols

Animal Models
  • Strain: BALB/c nude mice (for xenograft studies) or C57BL/6 mice (for neuroprotection and PK studies), 6-8 weeks old.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of experiments.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.

Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.

  • Procedure:

    • Randomly assign mice to different dose groups (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group (n=5 per group).

    • Administer a single intraperitoneal (IP) or oral (PO) dose of the compound or vehicle.

    • Monitor mice daily for 14 days for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

    • Record mortality and perform necropsy on all animals at the end of the study.

Anti-Tumor Efficacy in a Xenograft Model
  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured.

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10⁶ cancer cells in 100 µL of Matrigel into the right flank of each mouse.

    • Allow tumors to grow to a palpable size (approximately 100 mm³).

  • Treatment:

    • Randomize mice into treatment groups (n=10 per group): Vehicle control, this compound (e.g., 25 and 50 mg/kg), and a positive control (e.g., Doxorubicin).

    • Administer treatment daily via IP or PO injection for a specified period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Pharmacokinetic (PK) Study
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Procedure:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to two separate groups of mice (n=3-5 per time point).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) via retro-orbital or tail vein bleeding.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the concentration of the compound in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using non-compartmental analysis software.

Visualization of Signaling Pathways and Workflows

Proposed Anti-Tumor Signaling Pathway

anti_tumor_pathway cluster_cell Tumor Cell DMM Demethoxy-7-O- methylcapillarisin PI3K PI3K DMM->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibition (Promotes) Proliferation Cell Proliferation mTOR->Proliferation

Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibition by this compound.

Experimental Workflow for Xenograft Study

xenograft_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to ~100 mm³ Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Treatment Administration (e.g., 21 days) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Euthanasia & Tumor Excision Monitoring->Endpoint DataAnalysis 8. Data Analysis & Reporting Endpoint->DataAnalysis

Caption: Workflow for conducting an anti-tumor efficacy study using a xenograft mouse model.

Pharmacokinetic Study Workflow

pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV_Group IV Administration Group BloodCollection Serial Blood Collection at Timed Intervals IV_Group->BloodCollection PO_Group PO Administration Group PO_Group->BloodCollection PlasmaPrep Plasma Preparation BloodCollection->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Caption: Workflow for a pharmacokinetic study in mice.

Application of Demethoxy-7-O-methylcapillarisin in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Demethoxy-7-O-methylcapillarisin is a derivative of capillarisin (B150004), a major bioactive chromone (B188151) isolated from the plant Artemisia capillaris. Due to a lack of specific research on this compound, this document outlines its potential anti-inflammatory applications based on the extensive research conducted on its parent compound, capillarisin. Capillarisin has demonstrated significant antioxidant and anti-inflammatory properties, making its derivatives promising candidates for the development of novel therapeutics for inflammatory diseases.[1][2][3] This document provides an overview of the anti-inflammatory mechanisms of capillarisin and detailed protocols for its investigation, which can be adapted for the study of this compound.

Mechanism of Action

Capillarisin exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.[1][2][4] In cellular and animal models, capillarisin has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4]

The primary mechanisms of action for capillarisin involve:

  • Inhibition of NF-κB Signaling: Capillarisin prevents the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[2][4] It achieves this by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.[4] This leads to the downregulation of NF-κB target genes, including iNOS and COX-2.[2][4][5]

  • Modulation of MAPK Signaling: Capillarisin has been observed to suppress the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[2][6] The MAPK pathway is upstream of NF-κB and also plays a crucial role in regulating the expression of inflammatory mediators.

  • Activation of Nrf2/HO-1 Pathway: Capillarisin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][7] This leads to the upregulation of antioxidant response elements and the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1), which have intrinsic anti-inflammatory properties.[1]

Potential Therapeutic Applications

The potent anti-inflammatory properties of capillarisin suggest that this compound could be a valuable compound for research and development in the following areas:

  • Chronic inflammatory diseases

  • Neuroinflammatory conditions

  • Inflammatory pain[5]

  • Exercise-induced muscle damage and inflammation[6]

Data Presentation

Table 1: In Vitro Anti-inflammatory Effects of Capillarisin

ParameterCell LineStimulantEffect of CapillarisinKey FindingsReference
NO ProductionRAW 264.7LPSDose-dependent suppressionSignificant inhibition of a key inflammatory mediator.[2]
iNOS ExpressionRAW 264.7LPSDose-dependent inhibition (protein & mRNA)Downregulation of the enzyme responsible for NO production.[2][4]
COX-2 ExpressionRAW 264.7LPSDose-dependent inhibition (protein & mRNA)Reduction of the enzyme involved in prostaglandin synthesis.[2][4]
PGE2 SecretionRAW 264.7LPSDecreased secretionInhibition of a key inflammatory prostaglandin.[2]
TNF-α SecretionRAW 264.7LPSDecreased secretionSuppression of a major pro-inflammatory cytokine.[2][4]
IL-6 SecretionRAW 264.7LPSDecreased secretionInhibition of a pleiotropic pro-inflammatory cytokine.[2]
IL-1β SecretionRAW 264.7LPSDecreased secretionReduction of a potent pro-inflammatory cytokine.[2]
Nrf2 ActivationSH-SY5Y, BV2-Activation and phosphorylationUpregulation of the antioxidant and anti-inflammatory Nrf2 pathway.[1]
HO-1 ExpressionSH-SY5Y, BV2-UpregulationInduction of a cytoprotective and anti-inflammatory enzyme.[1]

Table 2: In Vivo Anti-inflammatory Effects of Capillarisin

Animal ModelConditionDosageEffect of CapillarisinKey FindingsReference
ICR MiceCarrageenan-induced paw edema20 and 80 mg/kg (i.p.)Inhibition of paw edemaDemonstrated in vivo anti-inflammatory activity.[4][5]
ICR MiceCFA-induced paw edema20 and 80 mg/kg (i.p.)Inhibition of paw edemaEfficacy in a model of persistent inflammatory pain.[4][5]
C57BL6 MiceExercise-induced muscle damage20 and 80 mg/kg (i.p.)Attenuated muscle damage, reduced CPK and LDH levelsProtective effect against exercise-induced inflammation.[6]

Experimental Protocols

1. In Vitro Anti-inflammatory Activity in Macrophages

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • MTT assay kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 5 × 10^5 cells/mL.

    • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

    • Perform the MTT assay according to the manufacturer's instructions to determine the non-toxic concentrations of the compound.

  • Measurement of Nitric Oxide (NO) Production:

    • Seed cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • Collect the cell culture supernatant and measure NO concentration using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines (ELISA):

    • Follow the same pre-treatment and stimulation steps as for the NO assay.

    • Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's protocols.

2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.

Materials:

  • Cultured and treated RAW 264.7 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Pre-treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

    • Lyse the cells with RIPA buffer to extract total protein.

    • Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK) TLR4->MAPK DMMC Demethoxy-7-O- methylcapillarisin DMMC->IKK inhibits DMMC->MAPK inhibits IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocation MAPK->p65_p50_nuc activates DNA DNA p65_p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMMC Demethoxy-7-O- methylcapillarisin Keap1_Nrf2 Keap1-Nrf2 DMMC->Keap1_Nrf2 induces Nrf2 release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE Antioxidant_genes Antioxidant & Anti-inflammatory Genes (HO-1, NQO1) ARE->Antioxidant_genes transcription Experimental_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture viability Determine Non-toxic Concentration (MTT) culture->viability treatment Pre-treat with DMMC & Stimulate with LPS viability->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate no_assay NO Assay (Griess Reagent) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot (NF-κB, MAPK) cell_lysate->western end End no_assay->end elisa->end western->end

References

Application Notes and Protocols for Measuring Demethoxy-7-O-methylcapillarisin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the cytotoxic effects of Demethoxy-7-O-methylcapillarisin, a natural product isolated from the herbs of Artemisia scoparia, on cultured cells.[1] The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric technique to evaluate cell viability, proliferation, and cytotoxicity.[2][3]

Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in cell biology, toxicology, and cancer research.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[2][3][4] This conversion only occurs in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[2][4] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically at a wavelength between 570 and 590 nm.[2][4][5]

Experimental Protocols

This section provides a detailed methodology for determining the cytotoxicity of this compound.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[5][6] Filter-sterilize and store at -20°C, protected from light.[6]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Adherent or suspension cells of choice.

  • Sterile 96-well flat-bottom plates.

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol[5][6] or DMSO[2]).

  • Phosphate-buffered saline (PBS), sterile.

  • Multi-channel pipette and sterile pipette tips.

  • Microplate reader capable of measuring absorbance at 590 nm.[4][5]

  • Humidified incubator at 37°C with 5% CO2.

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for assessing the cytotoxicity of this compound.

MTT_Workflow A Cell Seeding B Cell Attachment/Growth (24 hours) A->B C Treatment with This compound B->C D Incubation (24-72 hours) C->D E Addition of MTT Reagent D->E F Incubation (3-4 hours) E->F G Solubilization of Formazan F->G H Absorbance Measurement (590 nm) G->H I Data Analysis H->I Signaling_Pathway cluster_cell Cell A This compound B Cellular Stress A->B C Mitochondrial Pathway Activation B->C D Caspase-9 Activation (Initiator Caspase) C->D E Caspase-3 Activation (Executioner Caspase) D->E F Cleavage of Cellular Substrates E->F G Apoptosis F->G

References

Application Notes and Protocols: Demethoxy-7-O-methylcapillarisin as a Potential Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxy-7-O-methylcapillarisin is a natural phenolic compound that can be isolated from the herbs of Artemisia scoparia. While research into its direct effects on tyrosinase activity is limited, extracts from the Artemisia genus, particularly Artemisia capillaris, have demonstrated significant anti-melanogenic properties. This document provides a comprehensive overview of the current understanding of Artemisia capillaris extracts as melanogenesis inhibitors, along with detailed protocols for evaluating the potential of this compound and other compounds as tyrosinase inhibitors.

Current evidence suggests that the essential oil of Artemisia capillaris inhibits melanin (B1238610) synthesis through a tyrosinase-independent pathway, primarily by downregulating the expression of Tyrosinase-Related Protein 1 (TRP-1)[1][2][3][4][5]. However, other constituents from Artemisia species have been shown to directly inhibit tyrosinase, indicating the potential for multi-faceted mechanisms of action within this plant genus[5][6]. These application notes are designed to guide researchers in the investigation of this compound as a potential modulator of melanogenesis, either through direct tyrosinase inhibition or other cellular mechanisms.

Data Presentation

Quantitative Data on the Effects of Artemisia capillaris Essential Oil

The following table summarizes the observed effects of Artemisia capillaris essential oil on B16F10 melanoma cells. It is important to note that these effects are attributed to the essential oil as a whole and not specifically to this compound.

Experimental ModelTreatmentConcentrationObserved EffectReference
B16F10 Melanoma CellsArtemisia capillaris Essential Oil5 ppm~68% decrease in TRP-1 protein level[1][3]
B16F10 Melanoma CellsArtemisia capillaris Essential Oil1.25 ppm18.7% increase in cell proliferation[1]
B16F10 Melanoma CellsArtemisia capillaris Essential OilVarious non-toxic concentrationsSignificant decrease in extracellular melanin content[1][3]
Tyrosinase Inhibitory Activity of Other Artemisia Species

For comparative purposes, the following table presents data on the tyrosinase inhibitory activity of an extract from a different Artemisia species.

Plant ExtractAssay TypeIC50 ValueReference
Artemisia argyi Methanolic ExtractMushroom Tyrosinase Inhibition0.505 mg/mL[6]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution or positive/negative control

    • Mushroom tyrosinase solution

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular time intervals (e.g., every minute) for 15-20 minutes using a microplate reader to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] * 100

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay quantifies the effect of a test compound on melanin production in a cellular context.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • Test compound (this compound)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for 72 hours. Include a vehicle control and a positive control (e.g., arbutin).

  • After incubation, wash the cells with PBS and harvest them by trypsinization.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Solubilize the melanin in the cell pellet by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.

  • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • The melanin content is expressed as a percentage of the control group.

Cell Viability (MTT) Assay

This assay is crucial to determine if the observed reduction in melanin is due to a specific inhibitory effect or general cytotoxicity of the test compound.

Materials:

  • B16F10 cells

  • DMEM with FBS and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for the same duration as the melanin content assay (e.g., 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Melanogenesis_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene TRP1_gene TRP-1 Gene MITF->TRP1_gene TRP2_gene TRP-2 Gene MITF->TRP2_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase TRP1 TRP-1 TRP1_gene->TRP1 TRP2 TRP-2 TRP2_gene->TRP2 L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin TRP-1, TRP-2 AC_extract Artemisia capillaris Essential Oil AC_extract->TRP1 Inhibits Expression

Caption: Melanogenesis signaling pathway and the proposed mechanism of Artemisia capillaris.

Experimental_Workflow start Start: Identify Potential Tyrosinase Inhibitor in_vitro In Vitro Assay: Mushroom Tyrosinase Inhibition start->in_vitro ic50 Determine IC50 Value in_vitro->ic50 cell_based Cell-Based Assays (e.g., B16F10 cells) ic50->cell_based viability Cell Viability Assay (MTT) cell_based->viability melanin Melanin Content Assay cell_based->melanin mechanism Mechanism of Action Studies (e.g., Western Blot for Tyrosinase, TRP-1, MITF) viability->mechanism melanin->mechanism end Conclusion: Evaluate as Potential Tyrosinase Inhibitor mechanism->end

Caption: General experimental workflow for evaluating a potential tyrosinase inhibitor.

Logical_Relationship compound This compound plant Isolated from Artemisia capillaris compound->plant direct_inhibition Direct Tyrosinase Inhibition? compound->direct_inhibition extract A. capillaris Essential Oil plant->extract melanogenesis Inhibits Melanogenesis in B16F10 cells extract->melanogenesis tyrosinase_independent Tyrosinase-Independent Mechanism melanogenesis->tyrosinase_independent trp1 Downregulates TRP-1 Expression tyrosinase_independent->trp1

Caption: Logical relationship of this compound and melanogenesis inhibition.

References

Application Notes and Protocols for Neurodegenerative Disease Studies Using Demethoxy-7-O-methylcapillarisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxy-7-O-methylcapillarisin is a natural phenolic compound isolated from the herb Artemisia scoparia. While direct studies on its application in neurodegenerative diseases are limited, emerging evidence suggests its potential as a therapeutic agent. Extracts from Artemisia scoparia have been shown to mitigate key pathological markers of Alzheimer's disease, including amyloid-beta accumulation and tau hyperphosphorylation, in animal models. This provides a strong rationale for investigating the neuroprotective properties of its constituent compounds, such as this compound.

This document provides detailed application notes and experimental protocols to guide researchers in studying the potential of this compound for the treatment of neurodegenerative diseases. The proposed mechanisms of action are based on the known activities of structurally related methoxyflavones and polyphenols, which primarily involve antioxidant and anti-inflammatory pathways.

Hypothesized Mechanism of Action

Based on the activities of related compounds, this compound is hypothesized to exert its neuroprotective effects through a multi-targeted approach, primarily by:

  • Reducing Oxidative Stress: As a phenolic compound, it is likely to possess direct antioxidant properties by scavenging free radicals. It may also upregulate endogenous antioxidant defense mechanisms.

  • Inhibiting Neuroinflammation: By modulating key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), it may suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines in glial cells.

The following diagram illustrates the proposed signaling pathways through which this compound may exert its neuroprotective effects.

G cluster_0 Neuroinflammatory Stimuli (e.g., LPS, Aβ) cluster_1 This compound cluster_2 Signaling Pathways cluster_3 Cellular Response Stimuli Stimuli IKK IKK Stimuli->IKK Activates MAPKK MAPKK (MKK3/6, MKK4/7) Stimuli->MAPKK Activates D7OMC Demethoxy-7-O- methylcapillarisin D7OMC->IKK Inhibits D7OMC->MAPKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->ProInflammatory Induces p38_JNK p38/JNK MAPK MAPKK->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates AP1->ProInflammatory Induces NeuronalDamage Neuronal Damage ProInflammatory->NeuronalDamage Leads to

Proposed Anti-Neuroinflammatory Signaling Pathways of this compound.

Data Presentation

While specific quantitative data for this compound in neurodegenerative models is not yet available, the following tables provide a framework for presenting expected outcomes based on the activity of similar compounds.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity (Expected Outcomes)

AssayTest SystemEndpointExpected IC₅₀ Range (µM)Positive Control
DPPH Radical ScavengingCell-freeRadical Scavenging10 - 100Ascorbic Acid, Trolox
ABTS Radical ScavengingCell-freeRadical Scavenging10 - 100Ascorbic Acid, Trolox
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7NO Production5 - 50L-NAME, Dexamethasone
TNF-α InhibitionLPS-stimulated RAW 264.7TNF-α Secretion10 - 75Dexamethasone
IL-6 InhibitionLPS-stimulated RAW 264.7IL-6 Secretion10 - 75Dexamethasone

Table 2: In Vitro Neuroprotection and Cytotoxicity (Expected Outcomes)

AssayCell LineInducer of Toxicity (Concentration)EndpointExpected EC₅₀/IC₅₀ Range (µM)Positive Control
Neuronal Viability (MTT/MTS)SH-SY5YH₂O₂ (100-200 µM)Increased Cell Viability1 - 25 (EC₅₀)N-acetylcysteine
Neuronal Viability (MTT/MTS)PC126-OHDA (50-100 µM)Increased Cell Viability1 - 25 (EC₅₀)Quercetin
Cytotoxicity (MTT/MTS)SH-SY5YNoneDecreased Cell Viability> 100 (IC₅₀)Doxorubicin
Cytotoxicity (MTT/MTS)PC12NoneDecreased Cell Viability> 100 (IC₅₀)Doxorubicin

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the neuroprotective potential of this compound.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of this compound powder needed to prepare a 10 mM or 20 mM stock solution in DMSO. (Molecular Weight of this compound: 300.26 g/mol ).

  • Weigh the required amount of powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

  • Vortex thoroughly until the compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Protocol 2: In Vitro Neurotoxicity and Neuroprotection Assay

Objective: To assess the cytotoxicity of this compound and its ability to protect neuronal cells from oxidative stress-induced cell death.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment Seed Seed SH-SY5Y or PC12 cells in 96-well plates Adhere Allow cells to adhere (24 hours) Seed->Adhere Pretreat Pre-treat with Demethoxy-7-O- methylcapillarisin (various conc.) for 2-4 hours Adhere->Pretreat Induce Induce neurotoxicity (e.g., H2O2, 6-OHDA, Aβ) for 24 hours Pretreat->Induce MTT Add MTT reagent and incubate (2-4 hours) Induce->MTT Solubilize Solubilize formazan (B1609692) crystals MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Workflow for In Vitro Neuroprotection Assay.

Materials:

  • SH-SY5Y or PC12 neuronal cell lines

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • Neurotoxic agent (e.g., H₂O₂, 6-hydroxydopamine (6-OHDA), or pre-aggregated Amyloid-β 1-42)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine for H₂O₂-induced toxicity). For cytotoxicity assessment, a set of wells will receive only the compound without the neurotoxin. Incubate for 2-4 hours.

  • Induction of Neurotoxicity: After pre-treatment, add the neurotoxic agent to the wells (except for the cytotoxicity and control wells). For example, add H₂O₂ to a final concentration of 100-200 µM.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot dose-response curves to determine the IC₅₀ (for cytotoxicity) and EC₅₀ (for neuroprotection).

Protocol 3: Anti-inflammatory Assay in Microglia

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • RAW 264.7 murine macrophage cell line (as a model for microglia)

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Nitrite (B80452) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS, no compound), a vehicle control (DMSO + LPS), and a positive control (e.g., L-NAME + LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with the nitrite standard solution. Determine the IC₅₀ value for NO inhibition.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting & Detection Treat Treat cells with D7OMC +/- Stimulant Lyse Lyse cells and collect protein Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibodies (e.g., p-p65, p-p38) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect with ECL and image SecondaryAb->Detect

Western Blotting Experimental Workflow.

Materials:

  • RAW 264.7 or SH-SY5Y cells

  • 6-well plates

  • This compound

  • LPS or other relevant stimulus

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or stimulus as described in Protocol 3.

  • Protein Extraction: Lyse the cells with RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising avenue for research in neurodegenerative diseases due to the known neuroprotective effects of its source, Artemisia scoparia, and the established anti-inflammatory and antioxidant properties of related compounds. The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of its therapeutic potential. Further in vivo studies using appropriate animal models of neurodegenerative diseases will be crucial to validate these findings and to assess its pharmacokinetic and pharmacodynamic properties.

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for High-Throughput Flavonoid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found ubiquitously in plants. Their wideranging biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties, have made them a key focus in pharmaceutical research and development. Accurate and sensitive analytical methods are crucial for the characterization and quantification of flavonoids in various matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for flavonoid analysis due to its high selectivity, sensitivity, and ability to provide structural information. This application note provides a detailed protocol for the characterization and quantification of flavonoids using HPLC-MS/MS.

Principle

HPLC separates complex mixtures of flavonoids based on their physicochemical properties, primarily their polarity. The separated compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the flavonoids. In the tandem mass spectrometer, the precursor ion (the molecular ion) is selected and fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the flavonoid's structure and are used for identification and quantification. Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode where the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each target flavonoid.

Experimental Protocols

Sample Preparation: Extraction of Flavonoids from Plant Material

This protocol provides a general procedure for the extraction of flavonoids from dried plant material. Optimization may be required depending on the specific plant matrix and target flavonoids.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 100 mg of the dried, powdered plant material into a centrifuge tube.

  • Add 1.5 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The extracted sample is now ready for HPLC-MS/MS analysis. For long-term storage, keep the extracts at -20°C.

HPLC-MS/MS Analysis

This protocol outlines a general HPLC-MS/MS method for the analysis of common flavonoids. The parameters provided can be used as a starting point and should be optimized for the specific instrument and target analytes.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    12.0 95
    15.0 95
    15.1 5

    | 20.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes are often used to cover a wider range of flavonoids.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Data Presentation: Quantitative Parameters for Common Flavonoids

The following tables summarize the MRM parameters for a selection of common flavonoids. These values should be optimized on the specific instrument being used.

Table 1: MRM Parameters for Common Flavonoids (Positive Ion Mode)

FlavonoidPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Quercetin303.0153.13025
Kaempferol287.0153.03530
Luteolin287.1153.14028
Apigenin271.0153.03827
Isorhamnetin317.1302.13020
Naringenin273.1153.13522
Hesperetin303.1165.12520

Table 2: MRM Parameters for Common Flavonoid Glycosides (Negative Ion Mode) [1]

Flavonoid GlycosidePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Rutin (Quercetin-3-rutinoside)609.2300.15045
Quercitrin (Quercetin-3-rhamnoside)447.1301.04535
Isoquercitrin (Quercetin-3-glucoside)463.1301.04840
Naringin (Naringenin-7-rhamnoglucoside)579.2271.15550
Hesperidin (Hesperetin-7-rutinoside)609.2301.15248

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Plant Material (Dried, Powdered) extraction Ultrasonic-Assisted Extraction (80% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1: Precursor Ion Selection esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 quantification Quantification (MRM) ms2->quantification identification Structural Characterization ms2->identification

Caption: Experimental workflow for flavonoid characterization.

flavonoid_biosynthesis phenylalanine Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa chalcone Chalcone coumaroyl_coa->chalcone flavanone Flavanone (e.g., Naringenin) chalcone->flavanone dihydroflavonol Dihydroflavonol flavanone->dihydroflavonol isoflavone Isoflavone (e.g., Genistein) flavanone->isoflavone flavone Flavone (e.g., Apigenin, Luteolin) flavanone->flavone flavonol Flavonol (e.g., Kaempferol, Quercetin) dihydroflavonol->flavonol flavan_3_ol Flavan-3-ol (e.g., Catechin) dihydroflavonol->flavan_3_ol anthocyanidin Anthocyanidin dihydroflavonol->anthocyanidin

Caption: Simplified flavonoid biosynthesis pathway.

mapk_nfkb_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimuli Inflammatory Stimuli (e.g., LPS) mapkkk MAPKKK stimuli->mapkkk ikk IKK Complex stimuli->ikk flavonoids Flavonoids (e.g., Quercetin) mapk MAPK (p38, JNK, ERK) flavonoids->mapk Inhibits flavonoids->ikk Inhibits mapkk MAPKK mapkkk->mapkk mapkk->mapk nfkb_nuc NF-κB (Active) (Nuclear Translocation) mapk->nfkb_nuc Activates ikb IκBα ikk->ikb Phosphorylates & Inhibits nfkb_ikb NF-κB/IκBα (Inactive) ikb->nfkb_ikb nfkb NF-κB (p65/p50) nfkb->nfkb_nuc nfkb_ikb->nfkb gene_expression Pro-inflammatory Gene Expression nfkb_nuc->gene_expression

Caption: Flavonoid inhibition of MAPK and NF-κB pathways.[2][3]

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive platform for the comprehensive characterization and quantification of flavonoids. The detailed protocols for sample preparation and analysis, along with the provided MRM parameters, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The high specificity of tandem mass spectrometry allows for accurate identification and quantification of individual flavonoids even in complex biological matrices. This analytical approach is indispensable for elucidating the therapeutic potential of flavonoids and for the quality control of flavonoid-based products.

References

Troubleshooting & Optimization

high-yield purification methods for Demethoxy-7-O-methylcapillarisin from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the high-yield purification of Demethoxy-7-O-methylcapillarisin from natural sources, primarily Artemisia scoparia.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for this compound?

This compound is a natural phenol (B47542) compound that can be isolated from the herbs of Artemisia scoparia Waldst. et Kit[1][2].

Q2: What are the general steps for isolating flavonoids like this compound from plant material?

The general procedure involves extraction of the plant material with a suitable solvent, followed by chromatographic purification of the target compound from the crude extract. Common solvents for flavonoid extraction include methanol (B129727), ethanol (B145695), and acetone, sometimes in combination with water.[3][4][5]

Q3: Which chromatographic techniques are most effective for purifying this compound?

Column chromatography using stationary phases like silica (B1680970) gel, polyamide, or Sephadex LH-20 is a common and effective method for the purification of flavonoids.[6][7] High-speed counter-current chromatography (HSCCC) has also been shown to be a successful technique for the large-scale isolation of similar compounds from Artemisia scoparia with high purity and recovery.[8]

Q4: What kind of yields can I expect?

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of Target Compound

Possible Causes:

  • Incomplete Extraction: The solvent system or extraction method may not be optimal for solubilizing the target compound from the plant matrix.

  • Compound Degradation: The compound may be unstable under the extraction or chromatography conditions (e.g., pH, solvent, light, temperature).

  • Poor Separation: The chromatographic conditions may not be adequate to separate the target compound from other components, leading to loss during fraction collection.

  • Column Overloading: Loading too much crude extract onto the column can lead to poor separation and reduced yield.[9]

Solutions:

  • Optimize Extraction: Experiment with different solvent systems (e.g., ethanol-water mixtures) and extraction techniques (e.g., maceration, sonication).[4] The choice of solvent polarity is crucial for flavonoid extraction.[4]

  • Assess Compound Stability: Test the stability of your compound under different conditions. If instability is an issue, consider using a less acidic or basic stationary phase like deactivated silica gel or alumina.[10]

  • Refine Chromatography Protocol: Optimize the mobile phase composition to achieve better separation. A gradient elution may be necessary.

  • Reduce Sample Load: As a general guideline, the sample load should be between 1-5% of the column's binding capacity.[9]

Issue 2: Poor Peak Resolution in Chromatography

Possible Causes:

  • Inappropriate Mobile Phase: The solvent system may not have the correct polarity to effectively separate the compounds.

  • Column Inefficiency: The column may be poorly packed, leading to band broadening and poor separation.

  • Sample Solvent Issues: The solvent used to dissolve the sample for loading onto the column may be too strong, causing the compound to move too quickly through the column.

Solutions:

  • Systematic Solvent Selection: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before running the column.

  • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling.[9]

  • Use a Weak Sample Solvent: Dissolve the sample in a solvent that is weaker than the initial mobile phase to ensure a tight injection band.[11]

Issue 3: Compound is Not Eluting from the Column

Possible Causes:

  • Mobile Phase is too Weak: The solvent system may not be strong enough to displace the compound from the stationary phase.

  • Compound Decomposition: The compound may have degraded on the column.[10]

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.

Solutions:

  • Increase Mobile Phase Strength: Gradually increase the polarity of the mobile phase (for normal phase chromatography) to elute the compound.

  • Check for Stability: Perform a stability test of your compound with the chosen stationary phase (e.g., by spotting on a TLC plate and letting it sit for a period before developing).[10]

  • Change Stationary Phase: If irreversible adsorption is suspected, try a different stationary phase (e.g., polyamide instead of silica gel).

Data Presentation

Table 1: Example Purification Data for a Compound from Artemisia scoparia (Scoparone via HSCCC) [8]

ParameterValue
Starting Material800 mg Crude Extract
Final Yield233.5 mg
Purity (by HPLC)96.8%
Recovery91.8%
Solvent Systemn-hexane-ethyl acetate-methanol-water (1:1:0.45:1.55, v/v/v/v)

Experimental Protocols

Protocol 1: General Extraction of Flavonoids from Artemisia scoparia
  • Plant Material Preparation: Air-dry the aerial parts of Artemisia scoparia and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material in 95% ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a non-polar solvent like n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a weak solvent and load it onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Pooling and Concentration: Combine the fractions containing the pure compound and concentrate them to obtain the purified this compound.

  • Further Purification (Optional): For higher purity, a second chromatographic step using a different stationary phase like Sephadex LH-20 with methanol as the eluent can be employed.[6][7]

Mandatory Visualization

experimental_workflow start Start: Dried Artemisia scoparia extraction Extraction (e.g., 95% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration purified_compound Purified this compound final_concentration->purified_compound

Caption: Experimental workflow for the purification of this compound.

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway ikk_complex IKK Complex receptor->ikk_complex nf_kb_translocation NF-κB (p65/p50) Nuclear Translocation mapk_pathway->nf_kb_translocation ikb_p Phosphorylation of IκBα ikk_complex->ikb_p ikb_deg Degradation of IκBα ikb_p->ikb_deg ikb_deg->nf_kb_translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nf_kb_translocation->gene_expression inflammatory_response Inflammatory Response gene_expression->inflammatory_response dmc This compound dmc->mapk_pathway Inhibits dmc->ikk_complex Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

overcoming challenges in the total synthesis of Demethoxy-7-O-methylcapillarisin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the total synthesis of Demethoxy-7-O-methylcapillarisin. The guidance is based on established synthetic strategies for the closely related 2-phenoxychromone core.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound, a 2-phenoxychromone, typically revolves around the construction of the chromone (B188151) core with a phenoxy substituent at the 2-position. A key and efficient method for forming this scaffold is through an intramolecular Wittig reaction. This involves the reaction of a phosphorus ylide with a carbonate functional group within the same molecule to form the heterocyclic ring system.

Q2: What are the main challenges in the synthesis of the 2-phenoxychromone core?

A2: The primary challenges include:

  • Formation of the precursor for the Wittig reaction: Efficiently synthesizing the acyclic precursor containing both the phosphorus ylide (or its phosphonium (B103445) salt precursor) and the carbonate group can be challenging.

  • Intramolecular Wittig reaction efficiency: The success of the key cyclization step can be sensitive to reaction conditions, including the choice of base, solvent, and temperature. Side reactions, such as intermolecular reactions or decomposition of the ylide, can occur.

  • Purification of the final product and intermediates: The polarity of the intermediates and the final product may necessitate careful selection of chromatographic conditions for effective purification.

Q3: How is the 7-O-methyl group typically introduced?

A3: The 7-O-methyl group can be introduced at various stages of the synthesis. One common strategy is to use a starting material that already contains the methoxy (B1213986) group at the desired position. Alternatively, the methylation can be performed on a later-stage intermediate or the final demethoxycapillarisin (B45786) core, provided there is a free hydroxyl group at the 7-position. This is typically achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a suitable base. Selective methylation might be required if other reactive hydroxyl groups are present.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the formation of the phosphonium salt precursor. - Incomplete reaction of the halo-precursor with triphenylphosphine (B44618).- Side reactions of the starting materials.- Ensure the halo-precursor is pure and dry.- Use a slight excess of triphenylphosphine.- Increase the reaction time or temperature, monitoring by TLC.- Use a high-purity, dry solvent.
Failure or low yield of the intramolecular Wittig reaction. - The ylide is not forming due to an inappropriate base.- The ylide is unstable and decomposing.- Intermolecular reactions are favored over the intramolecular cyclization.- Steric hindrance is preventing the cyclization.- Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the ylide.- Perform the reaction at high dilution to favor the intramolecular pathway.- Carefully control the temperature; ylides can be temperature-sensitive.- Ensure all reagents and solvents are anhydrous.
Difficulty in purifying the final 2-phenoxychromone product. - The product has similar polarity to byproducts from the Wittig reaction (e.g., triphenylphosphine oxide).- The product is unstable on silica (B1680970) gel.- Use a combination of crystallization and column chromatography for purification.- For chromatography, consider using a less acidic stationary phase like neutral alumina.- Optimize the solvent system for column chromatography to achieve better separation from triphenylphosphine oxide.
Incomplete or non-selective O-methylation at the 7-position. - The methylating agent is not reactive enough.- The base is not strong enough to deprotonate the hydroxyl group.- Other functional groups are reacting with the methylating agent.- Use a more reactive methylating agent if necessary, but with caution to avoid over-methylation.- Employ a stronger base like sodium hydride to ensure complete deprotonation.- If other sensitive functional groups are present, consider using protecting groups that can be removed later in the synthesis.

Experimental Protocols

A detailed methodology for a key step in the synthesis of a 2-phenoxychromone core, based on the intramolecular Wittig reaction approach, is provided below.

Key Experiment: Intramolecular Wittig Cyclization to form the 2-Phenoxychromone Core

This protocol is adapted from the general principles of the synthesis of demethoxycapillarisin.

Objective: To synthesize the 2-phenoxychromone core via an intramolecular Wittig reaction.

Materials:

  • Phosphonium salt precursor (o-(phenoxycarbonyloxy)-α-(triphenylphosphonio)acetophenone bromide)

  • Anhydrous toluene (B28343)

  • A strong, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Anhydrous workup and purification solvents (e.g., dichloromethane, ethyl acetate (B1210297), hexanes)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with the phosphonium salt precursor.

  • Reaction Setup: The flask is flushed with dry nitrogen. Anhydrous toluene is added via syringe to dissolve the phosphonium salt. The solution is stirred under a nitrogen atmosphere.

  • Ylide Formation: To the stirred solution, the strong base is added portion-wise at room temperature. The mixture is then heated to reflux to ensure the formation of the phosphorus ylide. The reaction progress can be monitored by the disappearance of the phosphonium salt starting material using thin-layer chromatography (TLC).

  • Cyclization: The reaction mixture is maintained at reflux to facilitate the intramolecular cyclization. The progress of the cyclization is monitored by TLC for the formation of the 2-phenoxychromone product.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenoxychromone.

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of a 2-phenoxychromone via the intramolecular Wittig reaction strategy. Note that these are representative values and can vary based on specific substrates and reaction conditions.

Reaction Step Reactant(s) Product Typical Yield (%)
Formation of Phosphonium Salt o-(Phenoxycarbonyloxy)-α-bromoacetophenone, Triphenylphosphineo-(Phenoxycarbonyloxy)-α-(triphenylphosphonio)acetophenone bromide85-95%
Intramolecular Wittig Cyclization Phosphonium Salt Precursor, Base2-Phenoxychromone60-75%
7-O-Methylation 7-Hydroxy-2-phenoxychromone, Methylating Agent, Base7-Methoxy-2-phenoxychromone70-90%

Visualizations

logical_relationship Logical Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_cyclization Key Cyclization cluster_modification Final Modification (if necessary) cluster_final Final Product Substituted_o_hydroxyacetophenone Substituted o-hydroxyacetophenone o_Phenoxycarbonyloxy_acetophenone o-(Phenoxycarbonyloxy)acetophenone Substituted_o_hydroxyacetophenone->o_Phenoxycarbonyloxy_acetophenone Acylation Phenyl_chloroformate Phenyl chloroformate Phenyl_chloroformate->o_Phenoxycarbonyloxy_acetophenone alpha_Bromo_precursor α-Bromo precursor o_Phenoxycarbonyloxy_acetophenone->alpha_Bromo_precursor Bromination Phosphonium_salt Phosphonium salt alpha_Bromo_precursor->Phosphonium_salt Reaction with PPh₃ Intramolecular_Wittig Intramolecular Wittig Reaction Phosphonium_salt->Intramolecular_Wittig Ylide formation & Cyclization Demethoxycapillarisin_core Demethoxycapillarisin core Intramolecular_Wittig->Demethoxycapillarisin_core O_Methylation 7-O-Methylation Demethoxycapillarisin_core->O_Methylation Final_Product This compound O_Methylation->Final_Product experimental_workflow Experimental Workflow for Intramolecular Wittig Cyclization Start Start Dissolve_Phosphonium_Salt Dissolve phosphonium salt in anhydrous toluene Start->Dissolve_Phosphonium_Salt Add_Base Add strong base (e.g., NaH) Dissolve_Phosphonium_Salt->Add_Base Heat_to_Reflux Heat to reflux Add_Base->Heat_to_Reflux Monitor_Reaction Monitor by TLC Heat_to_Reflux->Monitor_Reaction Monitor_Reaction->Heat_to_Reflux Incomplete Cool_and_Quench Cool to RT and quench with aq. NH₄Cl Monitor_Reaction->Cool_and_Quench Complete Extraction Extract with organic solvent Cool_and_Quench->Extraction Dry_and_Concentrate Dry and concentrate Extraction->Dry_and_Concentrate Purification Purify by column chromatography Dry_and_Concentrate->Purification End End Purification->End

Technical Support Center: Enhancing the Bioavailability of Methoxylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answer frequently asked questions related to strategies for enhancing the bioavailability of methoxylated flavonoids.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of many methoxylated flavonoids low despite their enhanced metabolic stability?

A1: While methoxylation significantly reduces susceptibility to phase II metabolism (glucuronidation and sulfation) compared to their hydroxylated analogs, other factors can still limit oral bioavailability.[1][2] These include:

  • Poor Aqueous Solubility: Many flavonoids, including their methoxylated forms, are lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract, which is a rate-limiting step for absorption.[3][4]

  • First-Pass Metabolism: Although reduced, some methoxylated flavonoids can still be subject to oxidative metabolism by cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1A2, in the intestine and liver.[5]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump flavonoids back into the intestinal lumen, reducing net absorption.

  • Instability: Flavonoids can be unstable and degrade in the harsh acidic and enzymatic environment of the stomach and intestines before they have a chance to be absorbed.[4]

Q2: What are the primary formulation strategies to improve the oral bioavailability of methoxylated flavonoids?

A2: Several formulation strategies can be employed to overcome the challenges of low solubility and degradation:

  • Nanoencapsulation: This is a leading strategy that involves encapsulating flavonoids in nanoparticles such as liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions.[3][6][7] This approach can enhance solubility, protect the flavonoid from degradation, and facilitate transport across the intestinal epithelium.[3][8]

  • Lipid-Based Delivery Systems: Formulating methoxylated flavonoids in lipid-based systems like emulsions and self-microemulsifying drug delivery systems (SMEDDS) can improve their solubilization in the gastrointestinal fluids.

  • Co-crystallization: Creating co-crystals of flavonoids with other pharmaceutically acceptable molecules can significantly enhance their solubility and dissolution rate.[9][10]

  • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of flavonoids by encapsulating the lipophilic molecule within the cyclodextrin (B1172386) cavity.[9][10]

Q3: Can co-administration of other compounds enhance the bioavailability of methoxylated flavonoids?

A3: Yes, co-administration with certain compounds, often referred to as "bioenhancers," can improve bioavailability. A well-known example is piperine (B192125), an alkaloid from black pepper. Piperine can inhibit the activity of CYP3A4 enzymes and the P-glycoprotein efflux pump in the intestinal wall, thereby reducing first-pass metabolism and increasing the absorption of various drugs and phytochemicals, including flavonoids.[4][11]

Q4: What in vitro models are commonly used to predict the intestinal absorption of methoxylated flavonoids?

A4: The Caco-2 cell permeability assay is a widely used and well-established in vitro model that mimics the human intestinal epithelium.[1] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes with tight junctions. This model is valuable for assessing the intestinal permeability of compounds and identifying potential absorption and efflux mechanisms.[11]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of the Methoxylated Flavonoid

  • Problem: The methoxylated flavonoid precipitates out of solution in aqueous buffers, leading to inconsistent results in in vitro assays.

  • Troubleshooting Steps:

    • Co-solvents: Use pharmaceutically acceptable co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility. It is crucial to start with a low percentage of the co-solvent and perform vehicle control experiments to ensure it does not affect the experimental outcome.

    • pH Adjustment: Determine the pKa of your flavonoid. Adjusting the pH of the buffer can increase the proportion of the ionized, more soluble form of the compound. However, be mindful that pH changes can also affect cell viability and compound stability.

    • Formulation Approaches: For in vivo studies, consider formulating the flavonoid in a nano-delivery system (e.g., nanoemulsion, liposome) or as a solid dispersion to improve its dissolution in the gastrointestinal tract.[3][12]

Issue 2: High First-Pass Metabolism Despite Methoxylation

  • Problem: In vivo studies show low systemic exposure to the parent methoxylated flavonoid, with a high concentration of metabolites in plasma.

  • Troubleshooting Steps:

    • Identify Metabolizing Enzymes: Use human liver microsomes or recombinant cytochrome P450 enzymes to identify the specific CYP isoforms responsible for the metabolism of your methoxylated flavonoid.[5]

    • Co-administration with Inhibitors: Consider co-administering a known inhibitor of the identified metabolizing enzymes, such as piperine for CYP3A4.[4][11] This can help to increase the circulating levels of the parent compound.

    • Structural Modification: If feasible, medicinal chemistry approaches can be used to modify the flavonoid structure at the site of metabolism to block the metabolic pathway without compromising its biological activity.

Issue 3: Low Permeability in Caco-2 Cell Assays

  • Problem: The apparent permeability coefficient (Papp) of the methoxylated flavonoid across the Caco-2 cell monolayer is low, suggesting poor intestinal absorption.

  • Troubleshooting Steps:

    • Investigate Efflux: Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) in the Caco-2 model. A higher basolateral-to-apical transport rate indicates the involvement of efflux pumps like P-glycoprotein.

    • Use of Efflux Inhibitors: Repeat the permeability assay in the presence of known P-glycoprotein inhibitors (e.g., verapamil) to confirm the role of efflux in limiting the flavonoid's permeability.

    • Permeation Enhancers: Co-administer the flavonoid with permeation enhancers that can transiently open the tight junctions between intestinal cells. However, this approach should be used with caution due to the potential for increased toxicity.

    • Nanoformulation: Encapsulating the flavonoid in a nanoformulation can facilitate its transport across the intestinal epithelium through various mechanisms, including endocytosis, thereby bypassing efflux pumps.[11]

Data Presentation

Table 1: Impact of Formulation on Flavonoid Bioavailability (Illustrative Data)

FlavonoidFormulationAnimal ModelKey Pharmacokinetic ParameterFold Increase in BioavailabilityReference
QuercetinQuercetin-loaded SLNsRatArea Under the Curve (AUC)5.2[11]
KaempferolPhospholipid ComplexRatCmax3.6[9]
BaicaleinMicelles with Glycyrrhizic AcidNot SpecifiedSolubility4606[9]
IsorhamnetinPhospholipid ComplexRatAUC4.9[10]

Table 2: Metabolic Stability of Hydroxylated vs. Methoxylated Flavones (Illustrative Data)

FlavoneIntrinsic Clearance (Clint) (ml/min/kg) in Human Liver MicrosomesMetabolic StabilityReference
Chrysin (5,7-dihydroxyflavone)High (rapid metabolism)Low[1]
5,7-dimethoxyflavone13High[5]
Apigenin (5,7,4'-trihydroxyflavone)High (rapid metabolism)Low[1]
5,7,4'-trimethoxyflavoneModerateModerate[1]
4'-methoxyflavone161Low[5]
5-methoxyflavone18High[5]

Experimental Protocols

1. Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for flavonoid encapsulation and can be optimized for specific methoxylated flavonoids.[11]

  • Materials:

    • Methoxylated flavonoid

    • Lipid (e.g., stearic acid, glyceryl monostearate)

    • Surfactant/Stabilizer (e.g., lecithin, poloxamer 188, sodium stearate)

    • Organic solvent (if necessary, e.g., ethanol)

    • Aqueous phase (e.g., deionized water)

  • Methodology (High-Pressure Homogenization):

    • Melt the lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the methoxylated flavonoid in the molten lipid. If the flavonoid is not readily soluble in the lipid, a small amount of a suitable organic solvent can be used, which will be removed later.

    • Prepare the hot aqueous surfactant solution at the same temperature as the lipid phase.

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles at a defined pressure and temperature.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • The SLN dispersion can be further purified by dialysis or centrifugation to remove any unencapsulated flavonoid.

2. Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a methoxylated flavonoid.

  • Materials:

    • Caco-2 cells

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Transwell® inserts (e.g., 0.4 µm pore size)

    • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

    • Methoxylated flavonoid test solution

    • Lucifer yellow (as a marker for monolayer integrity)

    • Analytical method for flavonoid quantification (e.g., HPLC-UV, LC-MS/MS)

  • Methodology:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For apical-to-basolateral (A-B) transport, add the flavonoid test solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) transport, add the flavonoid test solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

    • At the end of the experiment, assess monolayer integrity again using TEER or by measuring the transport of Lucifer yellow.

    • Quantify the concentration of the flavonoid in the collected samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Bioavailability_Challenges_and_Solutions cluster_challenges Challenges to Bioavailability cluster_strategies Enhancement Strategies Low_Solubility Low Aqueous Solubility Nano Nanoencapsulation (Liposomes, SLNs) Low_Solubility->Nano Improves Dissolution Complex Complexation (Cyclodextrins) Low_Solubility->Complex Increases Solubility Modification Chemical Modification Low_Solubility->Modification Creates Soluble Derivatives Metabolism Extensive First-Pass Metabolism Coadmin Co-administration (e.g., Piperine) Metabolism->Coadmin Inhibits Enzymes Efflux P-glycoprotein Efflux Efflux->Coadmin Inhibits P-gp Degradation GI Tract Degradation Degradation->Nano Protects Flavonoid Outcome Enhanced Bioavailability Nano->Outcome Complex->Outcome Coadmin->Outcome Modification->Outcome

Caption: Strategies to overcome key challenges in methoxylated flavonoid bioavailability.

Caco2_Workflow Start Start: Caco-2 Permeability Assay Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Culture for 21-25 days to form monolayer Seed_Cells->Differentiate Check_Integrity1 Measure TEER to confirm monolayer integrity Differentiate->Check_Integrity1 Add_Compound Add methoxylated flavonoid to donor chamber Check_Integrity1->Add_Compound Integrity OK Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from receiver chamber at time points Incubate->Sample Analyze Quantify flavonoid concentration (HPLC/LC-MS) Sample->Analyze Calculate_Papp Calculate Papp value Analyze->Calculate_Papp End End: Assess Intestinal Permeability Calculate_Papp->End

Caption: Experimental workflow for the Caco-2 cell permeability assay.

References

Technical Support Center: Demethoxy-7-O-methylcapillarisin in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing Demethoxy-7-O-methylcapillarisin in cell viability and cytotoxicity assays. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cancer cells?

This compound is a natural phenolic compound isolated from the herb Artemisia scoparia. While extensive research on this specific compound is ongoing, related methoxyflavones and similar natural products have demonstrated anti-cancer properties. It is hypothesized that this compound may induce apoptosis (programmed cell death) in cancer cells, potentially through the inhibition of key cell survival signaling pathways like NF-κB.

Q2: I am observing a yellow/brown color in my cell culture medium after adding this compound. Will this interfere with my MTT/XTT/WST-1 assay?

Yes, this is a common issue with colored natural compounds. The principle of these assays is the enzymatic reduction of a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product. If your test compound has a similar color, it can lead to artificially high absorbance readings, suggesting false-positive cell viability.

Q3: My this compound is not dissolving well in the culture medium. How can I improve its solubility?

Poor aqueous solubility is a frequent challenge with natural products. The recommended solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it into your culture medium. It is crucial to keep the final DMSO concentration in your wells below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: My MTT assay results show over 100% viability compared to the untreated control at certain concentrations. Is this a valid result?

This can occur due to a few reasons. The compound might be enhancing the metabolic activity of the cells without increasing cell number, leading to a stronger signal in metabolic-based assays like MTT. Alternatively, the compound itself might be directly reducing the MTT reagent, a common artifact with plant extracts and phenolic compounds. It is essential to run a "compound-only" control (compound in media without cells) to check for direct MTT reduction. To confirm the results, consider using a non-metabolic-based assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release.

Q5: What are some suitable alternative assays to MTT for a colored compound like this compound?

Fluorescence-based assays like those using Resazurin (AlamarBlue) can be a good alternative, as the excitation and emission wavelengths are typically different from the absorbance spectrum of the colored compound. However, it is still important to check for compound autofluorescence. A lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity by quantifying LDH release from damaged cells, is another excellent option as it is a cytotoxicity assay that is generally not affected by colored compounds. ATP-based luminescence assays are also a robust alternative.

Troubleshooting Guides

Problem 1: High Background Absorbance in MTT Assay

High background can obscure the true signal from the cells. Follow this workflow to diagnose and resolve the issue.

start High Background Absorbance Observed q1 Is the 'media only' blank high? start->q1 sol1 Contaminated media or MTT reagent. Use fresh, sterile reagents. q1->sol1 Yes q2 Is the 'compound only' control high? q1->q2 No sol2 Compound is directly reducing MTT. Subtract this background or switch to a different assay (e.g., LDH, Resazurin). q2->sol2 Yes q3 Is there a precipitate in the wells? q2->q3 No sol3 Compound precipitation is scattering light. Improve solubility (check DMSO concentration) or filter the stock solution. q3->sol3 Yes end Background within normal range. q3->end No

Caption: Troubleshooting workflow for high background absorbance.

Problem 2: Inconsistent Results Between Replicate Wells

start High Variability in Replicate Wells check1 Review Cell Seeding Technique start->check1 check2 Check for Incomplete Formazan Solubilization start->check2 check3 Evaluate Compound Precipitation start->check3 sol1 Ensure homogenous cell suspension. Use proper pipetting technique. Avoid 'edge effects' by not using outer wells. check1->sol1 sol2 Visually confirm all purple crystals are dissolved. Increase mixing time with solubilization buffer. check2->sol2 sol3 Microscopically inspect wells for precipitate. Re-evaluate compound solubility and preparation. check3->sol3 D7M Demethoxy-7-O- methylcapillarisin IKK IKK Complex D7M->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa Phosphorylation NFkB_complex p65/p50-IκBα (Inactive) NFkB_complex->IkBa NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Release degradation Proteasomal Degradation p_IkBa->degradation nucleus Nucleus NFkB_active->nucleus Translocation apoptosis Apoptosis NFkB_active->apoptosis Suppression leads to transcription Gene Transcription nucleus->transcription Initiates anti_apoptosis Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) transcription->anti_apoptosis Upregulates anti_apoptosis->apoptosis Inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition p1 1. Seed cells in a 96-well plate and incubate for 24h. p2 2. Treat cells with This compound (include vehicle controls). p1->p2 p3 3. Incubate for desired exposure time (e.g., 24-72h). p2->p3 a1 4. Add MTT solution (final conc. 0.5 mg/mL). p3->a1 a2 5. Incubate for 2-4h at 37°C. a1->a2 a3 6. Add solubilization solution (e.g., DMSO or SDS-HCl). a2->a3 a4 7. Mix thoroughly to dissolve formazan crystals. a3->a4 r1 8. Read absorbance at 570 nm (reference ~630 nm). a4->r1

Technical Support Center: Protocol Refinement for Consistent Results in Demethoxy-7-O-methylcapillarisin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in experiments involving Demethoxy-7-O-methylcapillarisin.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a natural phenolic compound. It is primarily isolated from the herbs of Artemisia scoparia.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, solid this compound should be stored in a tightly sealed, light-protected container at room temperature. For long-term storage or when in solution, it is advisable to store at -20°C to minimize degradation. The compound's stability in solution is dependent on the solvent, concentration, and storage temperature, so it is recommended to prepare solutions fresh for each experiment.

Q3: What are the known biological activities of this compound?

Research on compounds with similar structures, such as other methoxyflavonoids and curcuminoids, suggests that this compound likely possesses anti-inflammatory and anti-cancer properties. These effects are often attributed to the modulation of key signaling pathways like NF-κB and MAPK.

Q4: In which solvents is this compound soluble?

As a phenolic compound, this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

II. Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

A. Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Problem Possible Cause Recommended Solution
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: The compound may not be fully dissolved in the culture medium. 3. Edge effects: Evaporation from wells on the edge of the plate.1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Visually inspect the wells for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent toxicity and enhance solubility. Consider a brief sonication of the stock solution. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
IC50 value differs significantly between experiments. 1. Variation in cell passage number: Cells at different passage numbers can exhibit different sensitivities. 2. Inconsistent incubation times: Variations in the duration of compound exposure. 3. Degradation of the compound: Improper storage of the stock solution.1. Use cells within a consistent and defined passage number range for all experiments. 2. Standardize the incubation time for compound treatment across all experiments. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No dose-dependent effect observed. 1. Incorrect concentration range: The tested concentrations may be too high or too low. 2. Compound inactivity: The compound may not be cytotoxic to the specific cell line under the tested conditions.1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the effective concentration range. 2. Verify the identity and purity of the compound using analytical methods like HPLC and NMR. Confirm that the chosen cell line is appropriate for the expected biological activity.
B. Variability in Western Blot Results for Signaling Pathway Analysis (NF-κB & MAPK)
Problem Possible Cause Recommended Solution
Inconsistent phosphorylation levels of target proteins (e.g., p-p65, p-p38). 1. Timing of cell lysis: The peak of protein phosphorylation can be transient. 2. Variability in LPS or other stimuli activation: Inconsistent stimulation of the signaling pathway. 3. Inefficient protein extraction or phosphatase activity. 1. Perform a time-course experiment to determine the optimal time point for cell lysis after treatment to capture the peak phosphorylation. 2. Ensure the concentration and incubation time of the stimulating agent (e.g., LPS) are consistent across all experiments. 3. Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the protein extraction process.
Weak or no signal for target proteins. 1. Low protein concentration: Insufficient amount of protein loaded onto the gel. 2. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 3. Inefficient protein transfer. 1. Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane. 2. Use an antibody that has been validated for the specific application (Western blot) and species. Test different antibody concentrations. 3. Optimize the transfer conditions (time, voltage, and membrane type) for your target protein based on its molecular weight.

III. Experimental Protocols

A. Cell Viability MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 10 minutes on a shaker and measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]

B. Western Blot Analysis of NF-κB and MAPK Signaling
  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound for the desired time, with or without a stimulant like LPS. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, p38, ERK, and JNK overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for this compound. Researchers are encouraged to perform dose-response studies to determine the IC50 values for their specific cell lines and assays. The following table provides an example of how to present such data.

Table 1: Example of IC50 Values for this compound in Various Assays

Assay Cell Line IC50 (µM)
MTT Cell Viability
Nitric Oxide (NO) ProductionRAW 264.7
TNF-α Release
IL-6 Release

V. Signaling Pathways and Experimental Workflows

A. Proposed Signaling Pathway for the Anti-inflammatory Action of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation p38 p38 MAPK MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK MAPKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation DMCM Demethoxy-7-O- methylcapillarisin DMCM->IKK Inhibition DMCM->MAPKKs Inhibition Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes AP1_nuc->Genes G A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C Stimulation with LPS B->C D Cell Viability Assay (MTT) C->D E Measurement of NO, TNF-α, IL-6 (Griess Assay, ELISA) C->E F Western Blot for NF-κB and MAPK pathways C->F

References

identifying degradation products of Demethoxy-7-O-methylcapillarisin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxy-7-O-methylcapillarisin. The information provided is based on the known stability of structurally similar compounds, such as flavonoids and other phenolic compounds, to help guide your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A1: The decrease in concentration is likely due to the degradation of the compound. This compound, being a phenolic compound, is susceptible to degradation under various conditions. The stability of flavonoids and similar structures is known to be affected by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2][3]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented, based on the degradation of other flavonoids, the primary degradation pathways are likely oxidation and hydrolysis.[4] Oxidative degradation can lead to the formation of smaller phenolic acids and quinone-type structures. Hydrolysis may affect the ether linkages, although this is generally less common under mild conditions.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of phenolic compounds is often pH-dependent.[5][6][7] Generally, flavonoids show greater stability in acidic conditions compared to neutral or alkaline solutions.[8] In alkaline solutions, the phenolic hydroxyl groups are deprotonated, making the molecule more susceptible to oxidation.

Q4: Can temperature impact the stability of my this compound solution?

A4: Yes, temperature can significantly influence the rate of degradation.[1][6][9] Increased temperatures typically accelerate the degradation of flavonoids and other phenolic compounds. For prolonged storage, it is advisable to keep solutions at low temperatures (e.g., 4°C or -20°C) and protected from light.

Q5: What analytical methods are suitable for identifying and quantifying the degradation products of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique.[10][11] HPLC allows for the separation of the parent compound from its degradation products, while DAD and MS provide spectral information for identification and structural elucidation.

Troubleshooting Guides

Issue 1: Unexpected peaks in my HPLC chromatogram.

  • Possible Cause: These unexpected peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Analyze a freshly prepared standard: This will serve as a baseline and help confirm if the extra peaks are appearing over time.

    • Perform a forced degradation study: Subjecting your compound to stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products. This can help in confirming if the unknown peaks correspond to degradation products.

    • Use LC-MS analysis: Mass spectrometry will provide mass-to-charge ratio information for the unknown peaks, which is crucial for their identification and structural elucidation.

Issue 2: Poor reproducibility of experimental results.

  • Possible Cause: Inconsistent degradation of this compound between experiments.

  • Troubleshooting Steps:

    • Standardize solution preparation: Ensure that the pH, solvent, and concentration of your solutions are consistent for every experiment.

    • Control environmental conditions: Protect your solutions from light and maintain a consistent temperature during your experiments. Prepare fresh solutions for each experiment if possible.

    • Evaluate the stability of your stock solution: Monitor the purity of your stock solution over time using HPLC to ensure it is not degrading during storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-DAD/MS method.

Protocol 2: Stability-Indicating HPLC Method

- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm) - Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). - Flow Rate: 1.0 mL/min - Detection: DAD at a wavelength range of 200-400 nm and/or MS in positive or negative ion mode. - Injection Volume: 10 µL - Column Temperature: 30°C

Quantitative Data Summary

Stress ConditionTypical Degradation RateKey Influencing FactorsReference Compounds
Acidic (pH 1-3) LowTemperature, specific acid usedQuercetin (B1663063), Rutin (B1680289)
Neutral (pH 7) ModeratePresence of oxygen, temperature, light exposureLuteolin (B72000), Myricetin
Alkaline (pH > 8) HighpH value, temperatureMost flavonoids
Oxidative (H₂O₂) HighConcentration of oxidizing agent, presence of metal ionsQuercetin, Catechin
Thermal (>60°C) Moderate to HighTemperature, duration of exposureArtemisinin derivatives
Photochemical ModerateIntensity and wavelength of light, presence of photosensitizersNaringin, Hesperidin

Visualizations

G Hypothetical Degradation Pathway of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (less common) parent This compound quinone Quinone-type Product parent->quinone [O] demethylated Demethylated Product parent->demethylated H₂O / H⁺ or OH⁻ acid Phenolic Acid Degradants quinone->acid Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

G Experimental Workflow for Degradation Studies start Prepare Stock Solution of this compound stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Sample Preparation (Neutralization, Dilution) stress->neutralize analyze HPLC-DAD/MS Analysis neutralize->analyze identify Identify Degradation Products (MS, MS/MS) analyze->identify quantify Quantify Degradation (HPLC-UV) analyze->quantify pathway Propose Degradation Pathway identify->pathway quantify->pathway

Caption: General workflow for conducting forced degradation studies.

References

minimizing off-target effects in Demethoxy-7-O-methylcapillarisin studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers working with Demethoxy-7-O-methylcapillarisin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that effectively minimize off-target effects and ensure the reliability of your results. Given that specific data on this compound is limited, this guide draws upon information from the broader class of chromone (B188151) derivatives and compounds isolated from Artemisia scoparia, as well as established methodologies in pharmacology and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted on-target effects of this compound?

A1: this compound is a chromone derivative isolated from Artemisia scoparia.[1] While direct targets are not yet fully elucidated, studies on related compounds from A. scoparia and other chromone derivatives suggest potential on-target activities related to:

  • Anti-inflammatory effects: Extracts from A. scoparia have been shown to mitigate inflammatory signaling pathways such as NF-κB and ERK.[2][3]

  • Metabolic regulation: A. scoparia extracts have demonstrated the ability to enhance hepatic insulin (B600854) and AMPK signaling, suggesting a role in regulating glucose and lipid metabolism.[2]

  • Adipogenesis: Certain compounds from A. scoparia have been found to promote adipocyte differentiation.[2]

Q2: What are the potential off-target effects I should be concerned about with this compound?

A2: As a chromone derivative and a natural phenolic compound, this compound may have several potential off-target effects. The conserved nature of binding sites across protein families, such as the ATP-binding pocket in kinases, makes off-target interactions a common issue.[4][5] Potential off-target concerns include:

  • Kinase Inhibition: Many small molecule inhibitors interact with multiple kinases beyond the intended target.[4][5]

  • Modulation of Other Signaling Pathways: Phenolic compounds are known to have pleiotropic effects and may influence various cellular signaling pathways.[6]

  • Non-specific Interactions: Natural products can sometimes interfere with assay readouts due to their physical or chemical properties (e.g., autofluorescence or precipitation).

Q3: How can I computationally predict potential off-target interactions for this compound?

A3: In the absence of experimental data, computational or in silico methods are a valuable first step to predict potential off-target interactions.[7][[“]] These approaches include:

  • Chemical Similarity Searches: Comparing the 2D and 3D structure of this compound to databases of compounds with known biological activities.

  • Pharmacophore Modeling: Identifying the key chemical features of the molecule and searching for proteins with complementary binding sites.

  • Molecular Docking: Simulating the binding of this compound to the 3D structures of a panel of known off-target proteins.

Q4: What experimental approaches can I use to identify off-targets of this compound?

A4: Several unbiased, proteome-wide experimental techniques can identify off-target interactions directly in a cellular context. These methods do not require modification of the compound. Key approaches include:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a compound binding to a protein stabilizes it against thermal denaturation. Changes in protein stability upon compound treatment can be monitored to identify targets.[9][10]

  • Proteome Integral Solubility Alteration (PISA): PISA measures changes in protein solubility across a temperature gradient upon compound treatment to identify protein-ligand interactions.[11][12]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to map the activity of entire enzyme families within the proteome, allowing for the identification of on- and off-target enzyme interactions.[13][14]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotypes are observed in my experiments.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Carefully titrate the concentration of this compound. If the concentration required to produce the cellular effect is significantly different from the concentration at which it engages its intended (or predicted) target, an off-target effect is likely.

    • Use a Structurally Unrelated Control: If possible, use another compound with the same intended target but a different chemical scaffold. If this control does not reproduce the observed phenotype, it suggests the effect is specific to this compound and potentially an off-target effect.

    • Conduct a Rescue Experiment: If the intended target is known, overexpress a mutant version of the target that does not bind this compound. If the phenotype is not reversed, it is likely an off-target effect.

    • Validate Target Engagement: Use a method like CETSA to confirm that this compound is binding to its intended target at the concentrations used in your cellular assays.[10]

Issue 2: High background or false positives in cell-based assays.

  • Possible Cause: As a natural product, this compound may possess inherent properties that interfere with assay readouts.

  • Troubleshooting Steps:

    • Include "Compound-Only" Controls: In plate-based assays, include wells with the compound at all tested concentrations in the absence of cells. This will account for any intrinsic absorbance, fluorescence, or luminescence of the compound.

    • Consider Alternative Assay Formats: If you suspect interference with a colorimetric assay (e.g., MTT), consider switching to an orthogonal assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is generally less prone to color interference.

    • Check for Compound Precipitation: Visually inspect the wells under a microscope to ensure the compound is not precipitating at the concentrations used, as this can scatter light and affect absorbance readings.

Issue 3: How can I minimize off-target effects once they are identified?

  • Possible Cause: The chemical structure of this compound may have an affinity for multiple proteins.

  • Troubleshooting Steps:

    • Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, synthesize and test analogs of this compound to identify modifications that reduce off-target binding while maintaining on-target activity.

    • Optimize Compound Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.

    • Use Combination Therapy: If an off-target effect activates a compensatory signaling pathway, consider using a second, specific inhibitor to block this pathway to isolate the effects of the on-target activity.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are provided as templates and examples based on data for related compounds or general kinase inhibitors.

Table 1: Example of Kinase Selectivity Profile for a Hypothetical Chromone Derivative

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target Kinase 1IC50 (nM) - Off-Target Kinase 2Selectivity (Off-Target 1 / On-Target)
Predicted Target (e.g., AMPK) 50---
Off-Target 1 (e.g., p38 MAPK) -500-10-fold
Off-Target 2 (e.g., ERK1) --250050-fold

This table illustrates how to present kinase selectivity data. A higher selectivity ratio indicates a more selective compound.

Table 2: Bioactivity of Compounds Isolated from Artemisia scoparia

CompoundBiological ActivityCell Line/ModelReported Effect
Scoparone Anti-inflammatoryRAW264.7 macrophagesInhibition of NO production
Capillarisin HepatoprotectiveIn vivo models of liver injuryReduction of liver damage markers
6-Demethoxycapillarisin Adipogenic3T3-L1 preadipocytesPromotes adipocyte differentiation[2]

Experimental Protocols

Methodology 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for performing a CETSA experiment to validate the binding of this compound to a target protein in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1 hour) at 37°C.[10]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[15]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[10]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods. A ligand-induced thermal shift will be observed as more protein remaining in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle control.

Methodology 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol outlines a general workflow for using ABPP to identify enzyme off-targets.

  • Probe Incubation:

    • Prepare cell or tissue lysates.

    • Incubate the proteome with an activity-based probe that targets a specific class of enzymes (e.g., serine hydrolases, kinases). To identify off-targets of this compound, a competitive profiling experiment is performed where the proteome is pre-incubated with the compound before adding the probe.

  • Labeling and Enrichment:

    • The probe will covalently label the active sites of its target enzymes.

    • If the probe contains a biotin (B1667282) tag, the labeled proteins can be enriched using streptavidin beads.[13]

  • Proteomic Analysis:

    • The enriched proteins are digested into peptides.

    • The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.[16]

  • Data Interpretation:

    • A decrease in the signal for a particular enzyme in the sample pre-treated with this compound indicates that the compound is binding to and inhibiting that enzyme.

Visualizations

G Experimental Workflow for Off-Target Identification cluster_0 Computational Prediction cluster_1 Proteome-Wide Screening cluster_2 Validation comp_pred In Silico Screening (Docking, Pharmacophore) cetsa CETSA comp_pred->cetsa Hypothesis Generation pisa PISA comp_pred->pisa Hypothesis Generation abpp ABPP comp_pred->abpp Hypothesis Generation kinase_profiling Kinase Profiling cetsa->kinase_profiling Candidate Off-Targets pisa->kinase_profiling Candidate Off-Targets abpp->kinase_profiling Candidate Off-Targets rescue_exp Rescue Experiments kinase_profiling->rescue_exp pheno_screen Phenotypic Screening rescue_exp->pheno_screen G Simplified NF-κB Signaling Pathway receptor Receptor (e.g., TNFR, TLR) ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_exp Gene Expression (Inflammation, Survival) nucleus->gene_exp G Simplified AMPK Signaling Pathway amp_atp Increased AMP/ATP Ratio lkb1 LKB1 amp_atp->lkb1 Activates ampk AMPK lkb1->ampk Phosphorylates catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) ampk->catabolic Activates anabolic Anabolic Pathways (e.g., Lipid Synthesis) ampk->anabolic Inhibits

References

Validation & Comparative

Demethoxy-7-O-methylcapillarisin: An Analysis of Structure-Activity Relationships Based on Related Flavonoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethoxy-7-O-methylcapillarisin, a natural flavonoid isolated from Artemisia scoparia, has garnered interest for its potential therapeutic properties. While direct and comprehensive structure-activity relationship (SAR) studies on this specific compound and its synthetic analogs are limited in publicly available scientific literature, a comparative analysis of its close analog, capillarisin (B150004), and other related methoxy-substituted flavonoids can provide valuable insights into the structural features crucial for its biological activity. This guide synthesizes the available data to infer a potential SAR for this compound, focusing on its likely anti-inflammatory and hepatoprotective effects.

Inferred Structure-Activity Relationship (SAR) Analysis

The biological activity of flavonoids is intricately linked to their substitution patterns, including the number and position of hydroxyl and methoxy (B1213986) groups. For this compound, the following structural features are likely determinants of its activity, based on studies of related compounds:

  • The Chromone Core: The fundamental benzopyran-4-one structure is essential for the basic pharmacological activities of flavonoids.

  • The 7-O-methyl Group: Methylation at the C7 hydroxyl group can influence the compound's lipophilicity and metabolic stability, potentially enhancing its bioavailability and duration of action. In many flavonoids, this modification is associated with increased anti-inflammatory and anticancer activities.

  • The Absence of the C6-Methoxy Group (Demethoxy Feature): Compared to its parent compound, capillarisin, the lack of a methoxy group at the C6 position may alter the electronic distribution and steric hindrance of the A-ring, which could impact its interaction with biological targets. This structural difference is a key point for comparative analysis with capillarisin.

  • The B-Ring Substitution Pattern: The arrangement of hydroxyl and methoxy groups on the B-ring is a critical determinant of the antioxidant and enzyme-inhibitory activities of flavonoids. The specific pattern in this compound would need to be compared with analogs to determine its precise contribution.

Comparative Data on Related Flavonoids

Due to the absence of direct comparative studies on this compound analogs, this section presents data on capillarisin and other relevant flavonoids to illustrate the impact of structural modifications on biological activity.

Table 1: Comparison of Anti-Inflammatory Activity of Capillarisin and Other Flavonoids

CompoundBiological ActivityAssay SystemIC50 / ActivityReference
Capillarisin Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificantly suppressed NO production[1]
Capillarisin Inhibition of iNOS and COX-2 expressionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition[1]
Capillarisin Inhibition of TNF-α, IL-6, IL-1β secretionLPS-stimulated RAW 264.7 macrophagesDose-dependent decrease[1]
Flavone Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated murine peritoneal macrophagesActive at 20-100 µM[2]
3'-amino-4'-hydroxyflavone Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated murine peritoneal macrophagesMost potent inhibitor among tested flavones[2]

Table 2: Comparison of Hepatoprotective Activity of Artemisia capillaris Extracts and Related Compounds

Compound/ExtractBiological ActivityAssay SystemObservationsReference
Artemisia capillaris Extract HepatoprotectiveCCl4-induced subacute liver damage in ratsSynergistic effect with Picrorrhiza rhizoma
Artemisia capillaris Extract HepatoprotectiveAPAP and CCl4-induced hepatotoxicity in miceDose-correlated inhibition of serum ALT[3]
Silymarin (B1681676) HepatoprotectiveParacetamol-induced hepatic injuries in ratsActs as a hepatoprotective agent[4]
Goodyeroside (B1243893) A analog (5a) HepatoprotectiveIn vitro and in vivo modelsWorthy of further investigation as a lead compound[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays relevant to the evaluation of the anti-inflammatory and hepatoprotective activities of flavonoid compounds.

1. In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound analogs). After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for an additional 24 hours.

  • Nitrite (B80452) Quantification: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[6][7][8] An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[7][8]

2. In Vitro Hepatoprotective Assay

  • Cell Line: A human hepatoma cell line, such as HepG2, is commonly used.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., MEM) supplemented with FBS and antibiotics.

  • Induction of Hepatotoxicity: Liver injury is induced by exposing the cells to a hepatotoxic agent, such as carbon tetrachloride (CCl4), acetaminophen (B1664979) (APAP), or hydrogen peroxide.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific period before or concurrently with the hepatotoxin.

  • Assessment of Hepatoprotection:

    • Cell Viability: The protective effect is assessed by measuring cell viability using assays like the MTT assay.[9]

    • Biochemical Markers: The levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), released into the culture medium are quantified as indicators of cell damage.

    • Antioxidant Status: The intracellular levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) can be measured to assess the antioxidant mechanism of protection.

Visualizations

inferred_SAR cluster_sar Inferred Structure-Activity Relationship Core_Scaffold Flavonoid Core (Chromone) Activity Biological Activity (Anti-inflammatory, Hepatoprotective) Core_Scaffold->Activity Essential for Activity C7_Methyl 7-O-methyl Group C7_Methyl->Activity ↑ Bioavailability ↑ Stability C6_Demethoxy Absence of C6-Methoxy C6_Demethoxy->Activity Modulates Potency (vs. Capillarisin) B_Ring B-Ring Substitution B_Ring->Activity Modulates Antioxidant & Enzyme Inhibition

Caption: Inferred SAR for this compound.

experimental_workflow cluster_workflow In Vitro Anti-Inflammatory Assay Workflow Start Seed RAW 264.7 Cells Incubate_24h Incubate for 24h Start->Incubate_24h Pretreat Pre-treat with Test Compounds Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h_2 Incubate for 24h Stimulate->Incubate_24h_2 Collect Collect Supernatant Incubate_24h_2->Collect Assay Griess Assay for Nitrite Collect->Assay Measure Measure Absorbance at 540 nm Assay->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for NO inhibition assay.

signaling_pathway cluster_pathway Inferred Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 MAPK->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Capillarisin Capillarisin (Analog of Target Compound) Capillarisin->NFkB Inhibits Capillarisin->MAPK Inhibits

Caption: Inferred anti-inflammatory pathway of capillarisin.

References

Validating the Anticancer Mechanism of Demethoxy-7-O-methylcapillarisin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethoxy-7-O-methylcapillarisin is a natural phenolic compound that has been isolated from the herbs of Artemisia scoparia.[1][2] While its existence as a distinct chemical entity is confirmed, comprehensive in vitro studies detailing its specific anticancer mechanisms are currently limited in publicly available scientific literature. To provide a valuable comparative guide for researchers, this document will focus on the well-documented anticancer activities of a closely related and structurally similar compound, Capillarisin (B150004) , also derived from Artemisia species.[3][4] The experimental data and mechanistic insights presented for capillarisin can serve as a foundational framework for designing and evaluating in vitro studies on this compound and other similar natural products.

This guide will objectively compare the performance of capillarisin with other alternatives where data is available, provide supporting experimental data, and detail the methodologies for key experiments.

Quantitative Data Comparison

The following table summarizes the in vitro anticancer effects of capillarisin on various cancer cell lines. This data provides a quantitative basis for comparing its efficacy.

Cancer Cell LineAssayKey FindingsReference
Human Osteosarcoma (HOS)MTT AssayDose-dependent inhibition of cell growth.[5]
LDH AssaySignificant dose-dependent release of lactate (B86563) dehydrogenase, indicating cell death.[5]
Hoechst 33258 StainingCharacteristic morphological features of apoptosis observed.[5]
Cell Cycle AnalysisDose-dependent G0/G1-phase cell cycle arrest.[5]
Mitochondrial Membrane PotentialProgressive and dose-dependent reduction in mitochondrial membrane potential.[5]
Prostate Carcinoma (DU145 - androgen-independent)WST-1 AssayInhibition of cell growth.[3]
Cell Cycle AnalysisInduction of G0/G1 phase cell cycle arrest.[3]
Western BlotUpregulation of p21 and p27; downregulation of cyclin D1, cyclin A, and cyclin B.[3]
Western BlotDecreased protein expression of survivin, MMP-2, and MMP-9.[3]
Reporter AssaySuppression of constitutive and IL-6-inducible STAT3 activation.[3]
Prostate Carcinoma (LNCaP - androgen-dependent)WST-1 AssayInhibition of cell growth.[3]
Cell Cycle AnalysisInduction of G0/G1 phase cell cycle arrest.[3]
Western BlotUpregulation of p21 and p27; downregulation of cyclin D1, cyclin A, and cyclin B.[3]
Reporter AssaySuppression of constitutive and IL-6-inducible STAT3 activation.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anticancer mechanism of capillarisin.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., HOS, DU145, LNCaP) in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of capillarisin or a vehicle control for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are typically expressed as a percentage of cell viability compared to the control.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with capillarisin for the desired time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Lyse the treated and control cells in a lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p21, p27, cyclins, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms

The following diagrams illustrate the signaling pathways implicated in the anticancer activity of capillarisin and a general workflow for in vitro validation.

G cluster_0 Capillarisin-Induced Anticancer Mechanism Capillarisin Capillarisin STAT3 STAT3 Activation (Constitutive & IL-6-inducible) Capillarisin->STAT3 Inhibits p21 p21 (Upregulation) Capillarisin->p21 p27 p27 (Upregulation) Capillarisin->p27 Cyclins Cyclin D1, A, B (Downregulation) Capillarisin->Cyclins Inhibits MMPs MMP-2, MMP-9 (Downregulation) Capillarisin->MMPs Inhibits Mito Mitochondrial Membrane Potential Loss Capillarisin->Mito Induces Proliferation Cell Proliferation STAT3->Proliferation Promotes G0G1_Arrest G0/G1 Phase Cell Cycle Arrest p21->G0G1_Arrest Promotes p27->G0G1_Arrest Promotes Cyclins->G0G1_Arrest Inhibits G0G1_Arrest->Proliferation Inhibits Invasion Cell Invasion MMPs->Invasion Promotes Apoptosis Apoptosis Mito->Apoptosis Leads to G cluster_1 Experimental Workflow for In Vitro Anticancer Drug Validation Start Start: Compound of Interest (e.g., this compound) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, WST-1) Start->Cell_Viability IC50 Determine IC50 Value Cell_Viability->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) IC50->Cell_Cycle Mechanism Investigate Molecular Mechanism (e.g., Western Blot, qPCR) Apoptosis->Mechanism Cell_Cycle->Mechanism Pathway_Analysis Identify Signaling Pathways Mechanism->Pathway_Analysis Conclusion Conclusion on Anticancer Mechanism Pathway_Analysis->Conclusion

References

A Comparative Guide to Methoxyflavones in Oncology: Evaluating Demethoxy-7-O-methylcapillarisin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, natural compounds represent a significant reservoir of novel pharmacological agents. Among these, methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have garnered considerable attention for their potential as anticancer agents. Their increased metabolic stability and enhanced membrane permeability, owing to the methylation of hydroxyl groups, often translate to improved oral bioavailability and greater potency compared to their hydroxylated counterparts.[1][2] This guide provides a comparative analysis of Demethoxy-7-O-methylcapillarisin and other prominent methoxyflavones in the context of cancer therapy, supported by available experimental data and detailed methodologies.

Overview of Methoxyflavones in Cancer Therapy

Methoxyflavones exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5] The position and number of methoxy groups on the flavone (B191248) backbone play a critical role in determining their cytotoxic activity and mechanism of action.[3][6]

This compound: An Enigmatic Player

This compound is a natural methoxyflavone isolated from Artemisia scoparia.[7][8] Despite its characterization as a distinct chemical entity, publicly available experimental data specifically detailing its anticancer activity, such as IC50 values against various cancer cell lines, its effects on cell cycle progression, or its precise molecular targets, are currently limited.

However, the parent compound, capillarisin (B150004), also isolated from Artemisia species, has demonstrated notable anticancer properties. Studies have shown that capillarisin can inhibit the proliferation and invasion of prostate cancer cells by inducing cell cycle arrest at the G0/G1 phase and modulating the expression of cyclins and cyclin-dependent kinase inhibitors. It has also been shown to suppress the activation of STAT3, a key signaling protein implicated in cancer progression. The structural relationship between capillarisin and this compound suggests that the latter may possess similar or modified biological activities, warranting further investigation.

Comparative Analysis of Methoxyflavone Cytotoxicity

To provide a framework for evaluating the potential of this compound, this section presents a comparative summary of the cytotoxic activities of other well-studied methoxyflavones against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

MethoxyflavoneCancer Cell LineIC50 (µM)Citation(s)
5,7-DimethoxyflavoneHT-29 (Colon)>100
Caco-2 (Colon)>100
NobiletinHL-60 (Leukemia)9.7
A549 (Lung)48.3
HCT116 (Colon)~80[3]
TangeretinHL-60 (Leukemia)6.8
A549 (Lung)32.5
SinensetinA549 (Lung)>100
EupatorinA549 (Lung)12.4
MCF-7 (Breast)15.2
AcacetinDU145 (Prostate)~25 (24h)[3]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-7 (Breast)3.71 (72h)[3][6]
MDA-MB-231 (Breast)21.27 (72h)[6]
5,7-dihydroxy-3,6,4'-trimethoxyflavoneA2058 (Melanoma)3.92 (72h)[6]
5,7,5'-trihydroxy-3,6,3',4'-tetramethoxyflavoneA2058 (Melanoma)8.18 (72h)[6]

Key Signaling Pathways Modulated by Methoxyflavones

Methoxyflavones often target critical signaling pathways that are dysregulated in cancer. Understanding these mechanisms is vital for the development of targeted therapies.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common feature in many cancers.[9] Several methoxyflavones have been shown to inhibit this pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-myc, c-fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Methoxyflavones Methoxyflavones (e.g., Nobiletin) Methoxyflavones->MEK Inhibition Methoxyflavones->ERK Inhibition

Caption: Methoxyflavone inhibition of the MAPK/ERK signaling pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is frequently observed in various cancers. Methoxyflavones, such as wogonin (B1683318) and sinensetin, have been reported to inhibit this pathway.[3]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Survival Cell Survival, Growth, Proliferation mTOR->Survival Downstream->Survival Methoxyflavones Methoxyflavones (e.g., Wogonin, Sinensetin) Methoxyflavones->PI3K Inhibition Methoxyflavones->Akt Inhibition

Caption: Methoxyflavone inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

  • Methoxyflavone of interest

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the methoxyflavone in complete medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well plate start->seed treat Treat with Methoxyflavone seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Methoxyflavone of interest

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[1]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the methoxyflavone for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and add it dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins, indicating their activation state.

Materials:

  • Methoxyflavone of interest

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the methoxyflavone, then wash with cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Methoxyflavones represent a promising class of natural compounds for cancer therapy, with many demonstrating potent cytotoxic effects and clear mechanisms of action. While this compound remains an understudied compound, the established anticancer activities of other methoxyflavones and its parent compound, capillarisin, provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a standardized approach for researchers to explore the therapeutic potential of this compound and other novel methoxyflavones, contributing to the development of new and effective cancer treatments.

References

Comparative Analysis of Chromone Scaffolds: A Guide to Anticancer and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of Demethoxy-7-O-methylcapillarisin and its synthetic analogs, focusing on their potential as anticancer and anti-inflammatory agents. Due to the limited availability of direct comparative studies on a systematically synthesized series of this compound analogs, this document broadens the scope to include a variety of substituted chromone (B188151) derivatives. By examining the structure-activity relationships (SAR) within this broader class of compounds, we can infer the potential therapeutic properties of this compound and guide the rational design of novel, more potent analogs.

I. Data Presentation: Anticancer and Anti-inflammatory Activities

The following tables summarize the quantitative data on the biological activities of various chromone derivatives, providing a basis for comparative analysis.

Table 1: Cytotoxic Activity of Chromone Analogs against Various Cancer Cell Lines

CompoundCancer Cell LineActivityIC50 (µM)Reference
Chromone 11cKB (Oral Cavity Cancer)Cytotoxic73.32
Chromone 11cNCI-H187 (Small Cell Lung Cancer)Cytotoxic36.79
Substituted Chromenopyridone 6bPC-3 (Prostate), MCF-7 (Breast), IMR-32 (CNS), Hela (Cervix), Hep-G2 (Liver)CytotoxicGood to Moderate[1]
2-Styrylchromone with three methoxy (B1213986) groupsHeLa (Cervical Cancer)CytotoxicInhibition 100% at 30 µM[2]
AlkanninBreast Cancer Cell LinesCytotoxicRemarkable[3]
JugloneBreast Cancer Cell LinesCytotoxicRemarkable[3]

Table 2: Anti-inflammatory Activity of Chromone Analogs

CompoundAssayActivityIC50 (µM)Reference
Chromone Carboxamide Derivative 5-9NO Production in LPS-stimulated RAW264.7 cellsAnti-inflammatory5.33 ± 0.57[4]
N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14)TNF-α-induced ICAM-1 expressionAnti-inflammatoryMost Potent in Series[5]
Chromone Derivative DCO-6LPS-induced NO, IL-1β, and IL-6 production in RAW264.7 cellsAnti-inflammatorySignificant Reduction[6]
3-hydroxy-4,3',4',5'-tetramethoxychalconeNF-κB InhibitionAnti-inflammatoryLow micromolar potency[7]

II. Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

A. Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized chromone analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7, IMR-32, Hela, Hep-G2, KB, NCI-H187) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

B. Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

The anti-inflammatory potential of chromone derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound and LPS Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control group. The EC50 value, the concentration of the compound that causes 50% inhibition of NO production, is then determined.[4]

III. Mandatory Visualization: Signaling Pathways and Experimental Workflow

A. Signaling Pathways

The anticancer and anti-inflammatory effects of chromone derivatives are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR TRAF6 TRAF6 TLR4/TNFR->TRAF6 ASK1 ASK1 TRAF6->ASK1 IKK IKK ASK1->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation p65 p65 p65->NF-κB p50 p50 p50->NF-κB Chromone Analogs Chromone Analogs Chromone Analogs->TRAF6 Chromone Analogs->IKK Inflammatory Genes Expression of Inflammatory Genes (iNOS, COX-2, Cytokines) NF-κB_n->Inflammatory Genes MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38 p38 ASK1->p38 JNK JNK ASK1->JNK AP-1 AP-1 p38->AP-1 JNK->AP-1 ERK ERK Chromone Analogs Chromone Analogs Chromone Analogs->ASK1 Inflammatory Response Inflammatory Response AP-1->Inflammatory Response Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Chromone Analogs Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Cytotoxicity->Anti_inflammatory SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anti_inflammatory->SAR_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot, Docking) SAR_Analysis->Mechanism

References

A Comparative Efficacy Analysis: Demethoxy-7-O-methylcapillarisin and Capillarisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological efficacy of two related chromone (B188151) compounds: Demethoxy-7-O-methylcapillarisin and capillarisin (B150004). While both are natural products with potential therapeutic applications, the available scientific literature presents a stark contrast in the depth of their investigation.

Key Findings and Data Gap

A comprehensive literature review reveals a significant disparity in the available efficacy data between the two compounds. Currently, there is a notable absence of published scientific studies detailing the biological activity, efficacy, and mechanism of action of this compound. While its existence as a natural product isolated from Artemisia scoparia and its chemical synthesis have been documented, its pharmacological properties remain uninvestigated.

In contrast, capillarisin, a major bioactive constituent of Artemisia capillaris, has been the subject of extensive research. Numerous studies have elucidated its anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects. This guide will, therefore, focus on presenting the robust experimental data available for capillarisin, while clearly acknowledging the data gap for this compound.

Compound Structures

The structural difference between the two molecules lies in the substituents on the A ring of the chromone core. This variation may influence their physiochemical properties and biological activities.

  • Capillarisin: Possesses two methoxy (B1213986) groups at positions 6 and 7.

  • This compound: Lacks the methoxy group at position 6 and has a methyl group at the 7-O position.

Without experimental data for this compound, any comparison of efficacy would be purely speculative.

In-Depth Efficacy Profile of Capillarisin

Capillarisin has demonstrated significant therapeutic potential across a range of preclinical models. Its efficacy is attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity

Capillarisin exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Efficacy of Capillarisin

Experimental ModelTargetKey FindingsReference
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionDose-dependent suppression of NO production.[1]
iNOS and COX-2 ExpressionInhibition of both protein and mRNA expression in a dose-dependent manner.[1][2]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Decreased secretion in LPS-stimulated macrophages.[1]
Prostaglandin E2 (PGE2) ProductionSignificant reduction in LPS-stimulated macrophages.[2]

Table 2: In Vivo Anti-inflammatory Efficacy of Capillarisin

Animal ModelConditionDosageKey FindingsReference
ICR miceCarrageenan-induced paw edema20 and 80 mg/kg (i.p.)Significant inhibition of paw edema.[2]
ICR miceComplete Freund's Adjuvant (CFA)-induced paw edema20 and 80 mg/kg (i.p.)Marked suppression of paw edema.[2]
C57BL/6 miceExercise-induced muscle damage20 and 80 mg/kg (i.p.)Attenuated increase in muscle damage markers (CPK and LDH).[3]
Antioxidant Activity

Capillarisin demonstrates significant antioxidant properties, primarily through the activation of the Nrf2/HO-1 signaling pathway.[4]

Table 3: Antioxidant Efficacy of Capillarisin

AssayCell LineKey FindingsReference
6-hydroxydopamine (6-OHDA)-induced oxidative stressNeuroblastoma SH-SY5Y cellsProtected cells from oxidative stress.[4]
Nrf2 activationSH-SY5Y and BV2 cellsInduced Nrf2 phosphorylation and subsequent activation of ARE-mediated transcription.[4]
Heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)SH-SY5Y and BV2 cellsUpregulation of these downstream antioxidant enzymes.[4]
Anticancer Activity

Capillarisin has shown promise as an anticancer agent by inhibiting cell proliferation and invasion in various cancer cell lines.

Table 4: In Vitro Anticancer Efficacy of Capillarisin

Cancer Cell LineEffectIC50 ValueKey FindingsReference
Human hepatoma (Hep-G2)Inhibition of cell proliferation72 µg/mLDose-dependent inhibition of cell growth.[5]
Human hepatoma (HUH7)Inhibition of cell proliferation105 µg/mLDose-dependent inhibition of cell growth.[5]
Colon cancer cellsInhibition of migration92.1 µg/mLReduced cell migration capacity.[5]
Colon cancer cellsInhibition of proliferation76.7 µg/mLInhibited the growth of colon cancer cells.[5]
Prostate carcinoma (DU145 and LNCaP)Inhibition of cell proliferationNot specifiedInduced G0/G1 cell cycle arrest.[6]
Prostate carcinoma (DU145)Inhibition of migration and invasionNot specifiedDecreased expression of MMP-2 and MMP-9.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of capillarisin.

In Vitro Anti-inflammatory Assay (RAW 264.7 cells)
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of capillarisin for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

  • RT-PCR Analysis: Total RNA is extracted to measure the mRNA expression levels of iNOS and COX-2.[1][2]

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
  • Animals: Male ICR mice are used for the experiment.

  • Treatment: Capillarisin (20 and 80 mg/kg) or vehicle is administered intraperitoneally (i.p.).

  • Induction of Edema: One hour after treatment, carrageenan is injected into the subplantar region of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.[2]

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2, Huh7) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of capillarisin for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]

Signaling Pathways Modulated by Capillarisin

Capillarisin exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the Nrf2/HO-1 and NF-κB pathways.

Nrf2/HO-1 Signaling Pathway

Capillarisin activates the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway Capillarisin Capillarisin JNK JNK Capillarisin->JNK Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) JNK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Dissociation & Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1_NQO1 Upregulates Transcription Oxidative_Stress Oxidative Stress HO1_NQO1->Oxidative_Stress Reduces Cell_Protection Cell Protection HO1_NQO1->Cell_Protection Promotes

Caption: Capillarisin activates the Nrf2/HO-1 signaling pathway to combat oxidative stress.

NF-κB Signaling Pathway

Capillarisin inhibits the pro-inflammatory NF-κB signaling pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88_TIRAP MyD88/TIRAP TLR4->MyD88_TIRAP Activates IKK IKK MyD88_TIRAP->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB_IkBa NF-κB-IκBα (Cytoplasm) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Translocates NFkB_IkBa->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Promotes Capillarisin Capillarisin Capillarisin->IKK Inhibits Capillarisin->NFkB Inhibits Translocation

Caption: Capillarisin inhibits inflammation by suppressing the NF-κB signaling pathway.

Conclusion

Capillarisin is a well-characterized compound with demonstrated anti-inflammatory, antioxidant, and anticancer properties, supported by a substantial body of experimental evidence. Its mechanisms of action, primarily through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways, are well-documented.

In stark contrast, this compound remains a scientifically enigmatic compound. While its chemical structure is known, its pharmacological efficacy is yet to be explored. Therefore, a direct comparison of efficacy between these two compounds is not possible at this time. Further research into the biological activities of this compound is warranted to determine its therapeutic potential and to enable a meaningful comparison with its structural analog, capillarisin. Researchers are encouraged to investigate this data gap to potentially uncover a novel therapeutic agent.

References

Lack of Direct Studies on Demethoxy-7-O-methylcapillarisin Necessitates a Surrogate-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for "Demethoxy-7-O-methylcapillarisin" did not yield specific studies detailing its anti-cancer activity across multiple cancer cell lines. The available scientific literature does not provide the necessary quantitative data, such as IC50 values or detailed mechanistic pathways, for this particular compound.

To fulfill the user's request for a comparative guide, this report will use Demethoxycurcumin (DMC) as a surrogate compound. DMC is a major curcuminoid found in turmeric and is structurally related to the requested molecule.[1] Extensive research is available on its anti-cancer properties, providing the necessary data to construct a detailed comparison guide as a template. This guide will demonstrate the requested format and content, which can be adapted once specific data for this compound becomes available.

This guide will focus on the cross-validation of Demethoxycurcumin's activity across various cancer cell lines, presenting quantitative data, experimental protocols, and signaling pathway visualizations.

Cross-Validation of Demethoxycurcumin's Anticancer Activity

Demethoxycurcumin has demonstrated potent cytotoxic effects across a range of cancer cell lines. Its efficacy is particularly notable in triple-negative breast cancer (TNBC) cells, where it has been shown to be a potent activator of AMP-activated protein kinase (AMPK).[1]

Comparative Cytotoxicity of Demethoxycurcumin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Demethoxycurcumin in different cancer cell lines, providing a quantitative comparison of its cytotoxic activity.

Cancer Cell LineCancer TypeIC50 Value (µM)Citation
FaDuHead and Neck Squamous Cell Carcinoma37.78 ± 2[2]
MDA-MB-231Triple-Negative Breast CancerMost Potent Cytotoxic Effects (Specific IC50 not provided in abstract)[1]

Note: The table is populated with available data from the search results. A comprehensive guide would require a more extensive literature search to include a wider range of cell lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess the anticancer activity of compounds like Demethoxycurcumin.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of Demethoxycurcumin (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with Demethoxycurcumin at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways Modulated by Demethoxycurcumin

Demethoxycurcumin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

AMPK Activation in Triple-Negative Breast Cancer

In triple-negative breast cancer cells, Demethoxycurcumin acts as a potent activator of AMPK.[1] The activation of AMPK leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which in turn suppresses protein synthesis and cell growth.[1] Furthermore, activated AMPK inhibits lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), impacting the energy metabolism of cancer cells.[1] DMC also leads to the dephosphorylation of Akt, which is a crucial node in cell survival signaling.[1]

G DMC Demethoxycurcumin AMPK AMPK DMC->AMPK activates Akt Akt DMC->Akt dephosphorylates IL6 IL-6 DMC->IL6 suppresses mTOR mTOR AMPK->mTOR inhibits Lipogenesis Lipogenesis (FASN, ACC) AMPK->Lipogenesis inhibits Translation mRNA Translation mTOR->Translation inhibits CellSurvival Cell Survival Akt->CellSurvival promotes LPS LPS LPS->IL6 induces Stat3 Stat3 IL6->Stat3 activates

Caption: Demethoxycurcumin signaling in TNBC.

NF-κB Pathway Inhibition in Head and Neck Squamous Cell Carcinoma

In FaDu human head and neck squamous cell carcinoma cells, Demethoxycurcumin induces apoptosis by inhibiting the NF-κB signaling pathway.[2] It prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the transcription of NF-κB target genes that promote cell survival.[2] This inhibition of NF-κB activation contributes to the induction of both the extrinsic and intrinsic pathways of apoptosis.[2]

G DMC Demethoxycurcumin IKK IKK DMC->IKK inhibits Apoptosis Apoptosis DMC->Apoptosis induces IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IKK->NFκB activates IκBα->NFκB sequesters Nucleus Nucleus NFκB->Nucleus translocates Transcription Gene Transcription (Anti-apoptotic) Nucleus->Transcription promotes Transcription->Apoptosis inhibits

Caption: Demethoxycurcumin and the NF-κB pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer activity of a compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis/ Isolation B Cell Line Panel Selection A->B C Cytotoxicity Assay (MTT) B->C D IC50 Determination C->D E Apoptosis Assays (Flow Cytometry, Western Blot) D->E F Cell Cycle Analysis D->F G Signaling Pathway Analysis (Western Blot, qPCR) D->G H Xenograft Mouse Model G->H I Tumor Growth Inhibition H->I

Caption: Anticancer drug discovery workflow.

References

A Comparative Guide to the Bioactivity of Natural vs. Synthetic Demethoxy-7-O-methylcapillarisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxy-7-O-methylcapillarisin is a naturally occurring phenolic compound isolated from herbs such as Artemisia scoparia. It has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, the feasibility of large-scale production and standardization often necessitates chemical synthesis. This guide provides a framework for the comparative evaluation of the bioactivity of naturally derived versus synthetically produced this compound. While direct comparative studies are currently limited in published literature, this document outlines the essential experimental protocols and data presentation formats to enable a robust and objective comparison.

The primary focus of this guide is on two key areas of bioactivity: anti-inflammatory and antioxidant effects. Detailed experimental methodologies are provided to facilitate the replication of these assays. Furthermore, this guide includes visualizations of the experimental workflows and relevant signaling pathways to aid in the comprehension of the compound's potential mechanisms of action.

Data Presentation: A Framework for Comparison

To ensure a clear and direct comparison of the bioactivities of natural and synthetic this compound, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting key experimental results.

Table 1: Anti-Inflammatory Activity of Natural vs. Synthetic this compound

CompoundConcentration (µM)Nitric Oxide (NO) Inhibition (%)IC50 (µM)Cell Viability (%)
Natural this compound 1rowspan="5"
5
10
25
50
Synthetic this compound 1rowspan="5"
5
10
25
50
Positive Control (e.g., Dexamethasone) 1

Table 2: Antioxidant Activity of Natural vs. Synthetic this compound

CompoundConcentration (µg/mL)DPPH Radical Scavenging Activity (%)IC50 (µg/mL)
Natural this compound 10rowspan="5"
25
50
100
200
Synthetic this compound 10rowspan="5"
25
50
100
200
Positive Control (e.g., Ascorbic Acid) 10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide step-by-step protocols for key experiments.

Synthesis of this compound

While several synthetic routes have been developed, a common approach involves multiple steps starting from readily available precursors. A generalized workflow is presented below. The precise details of the synthesis, including reaction conditions, catalysts, and purification methods, should be meticulously documented.

cluster_synthesis Synthetic Workflow Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1: Reaction Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2: Reaction Crude Product Crude Product Intermediate 2->Crude Product Step 3: Cyclization Purified this compound Purified this compound Crude Product->Purified this compound Purification (e.g., Chromatography)

Synthetic workflow for this compound.

Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of the test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of natural or synthetic this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

Measurement of Nitric Oxide:

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Cell Viability Assay:

  • To ensure that the observed NO inhibition is not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, in parallel.

  • After the 24-hour treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the untreated control group.

cluster_workflow Anti-Inflammatory Assay Workflow Cell Seeding Cell Seeding Pre-treatment Pre-treatment with Compound Cell Seeding->Pre-treatment LPS Stimulation LPS (1 µg/mL) Stimulation Pre-treatment->LPS Stimulation Incubation 24h Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection MTT Assay MTT Assay Incubation->MTT Assay Griess Reaction Griess Reaction Supernatant Collection->Griess Reaction Absorbance Measurement (540 nm) Absorbance Measurement (540 nm) Griess Reaction->Absorbance Measurement (540 nm) NO Inhibition Calculation NO Inhibition Calculation Absorbance Measurement (540 nm)->NO Inhibition Calculation Absorbance Measurement (570 nm) Absorbance Measurement (570 nm) MTT Assay->Absorbance Measurement (570 nm) Cell Viability Calculation Cell Viability Calculation Absorbance Measurement (570 nm)->Cell Viability Calculation

Workflow for the in vitro anti-inflammatory assay.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

This assay measures the ability of the test compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Prepare various concentrations of the natural and synthetic this compound in methanol.

  • In a 96-well plate, add 100 µL of each compound concentration to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 (The control contains methanol instead of the sample).[1]

cluster_workflow DPPH Assay Workflow Prepare Solutions Prepare Compound and DPPH Solutions Mix Compound and DPPH Mix in 96-well plate Prepare Solutions->Mix Compound and DPPH Incubate 30 min in dark Mix Compound and DPPH->Incubate Measure Absorbance Measure at 517 nm Incubate->Measure Absorbance Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance->Calculate Scavenging Activity

Workflow for the DPPH antioxidant assay.

Signaling Pathways

Understanding the molecular mechanisms underlying the bioactivity of this compound is critical. The NF-κB and MAPK signaling pathways are key regulators of inflammation and cellular stress responses and are potential targets of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

cluster_nfkb NF-κB Signaling Pathway cluster_gene LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene Pro-inflammatory Gene Transcription Pro-inflammatory Genes\n(e.g., iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6)

Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are a series of protein kinases that transduce extracellular signals to the nucleus to regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK families are ERK, JNK, and p38. Activation of these pathways by stimuli such as LPS can lead to the production of inflammatory mediators.

cluster_mapk MAPK Signaling Pathway Stimulus Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Fos) MAPK->TranscriptionFactors activates Response Cellular Response (Inflammation, etc.) TranscriptionFactors->Response

Generalized MAPK signaling cascade.

Conclusion

This guide provides a comprehensive framework for the objective comparison of the bioactivities of natural and synthetic this compound. By adhering to the detailed experimental protocols and standardized data presentation formats outlined herein, researchers can generate reliable and comparable data. Such studies are essential for determining whether the synthetic version of this promising natural product can serve as a viable and consistent alternative for further drug development and therapeutic applications. The investigation of its effects on key signaling pathways like NF-κB and MAPK will further elucidate its mechanism of action and therapeutic potential.

References

Illuminating the Targets: A Comparative Guide to Confirming the Molecular Targets of Demethoxy-7-O-methylcapillarisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethoxy-7-O-methylcapillarisin, a flavonoid isolated from the traditional medicinal herb Artemisia scoparia, presents a promising scaffold for drug discovery. However, like many natural products, its precise molecular targets remain largely uncharacterized. Elucidating these targets is a critical step in understanding its mechanism of action and advancing its therapeutic development. This guide provides a comparative overview of modern experimental and computational methods for identifying and confirming the molecular targets of this compound, complete with supporting data paradigms and detailed experimental protocols.

Comparison of Key Target Identification Methodologies

The journey to confirm a drug's molecular target can be broadly categorized into three complementary approaches: computational (in silico), direct biochemical, and cell-based methods. Each approach offers distinct advantages and limitations.

Methodology Principle Advantages Limitations Typical Data Output
Computational Approaches
In Silico Target Prediction (Reverse Docking)Docking the ligand (this compound) against a library of known protein structures to predict potential binding partners based on binding energy and structural complementarity.- Rapid and cost-effective for initial screening.- Can screen thousands of potential targets.- Provides structural insights into potential binding modes.- High rate of false positives.- Relies on the availability of high-quality protein structures.- Predictions require experimental validation.- List of potential protein targets ranked by docking score.- Predicted binding affinities (e.g., kcal/mol).- Visual models of binding poses.
Direct Biochemical Approaches
Affinity Chromatography-Mass Spectrometry (AC-MS)This compound is immobilized on a solid support to "fish" for interacting proteins from a cell or tissue lysate. Bound proteins are then identified by mass spectrometry.- Identifies direct binding partners.- Can be performed with complex protein mixtures.- Does not require prior knowledge of the target.- Immobilization might alter the compound's binding properties.- Can be challenging to elute bound proteins without denaturation.- May identify non-specific binders.- List of proteins identified by mass spectrometry.- Spectral counts or intensity-based quantification indicating relative abundance of bound proteins.
Drug Affinity Responsive Target Stability (DARTS)Exploits the principle that a protein becomes more resistant to proteolysis upon ligand binding. Changes in protease susceptibility in the presence of the compound are analyzed by SDS-PAGE or mass spectrometry.- Label-free method, avoiding modification of the compound.- Can be performed in complex mixtures.- Detects direct binding interactions.- Not all protein-ligand interactions confer significant protease resistance.- May not be suitable for very large or very small proteins.- Requires optimization of protease concentration and digestion time.- Gel band intensity changes on SDS-PAGE.- Mass spectrometry data showing differences in peptide fragments between treated and untreated samples.
Cell-Based Approaches
Cellular Thermal Shift Assay (CETSA)Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in the soluble fraction of a protein at different temperatures are monitored in the presence and absence of the compound.- Confirms target engagement in a cellular context.- Can be adapted for high-throughput screening.- Label-free for both the compound and the target.- Not all proteins exhibit a clear thermal shift upon ligand binding.- Can be technically challenging to optimize.- May not distinguish between direct and indirect stabilization.- "Melting curves" showing the fraction of soluble protein as a function of temperature.- A shift in the melting temperature (Tm) in the presence of the compound.
Gene Expression Profiling (e.g., RNA-seq)Compares global changes in gene expression in cells treated with this compound versus untreated cells to infer affected signaling pathways and potential upstream targets.- Provides a global view of the compound's cellular effects.- Can reveal downstream effects and pathway modulation.- Does not require prior knowledge of the direct target.- Identifies indirect effects, not necessarily the direct binding target.- Can be complex to analyze and interpret the large datasets.- Requires validation with more direct methods.- List of differentially expressed genes (up- and down-regulated).- Pathway analysis results (e.g., enriched KEGG pathways or Gene Ontology terms).

Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To isolate and identify proteins that directly bind to this compound.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group).

  • Immobilization: Covalently attach the linker-modified compound to activated chromatography beads (e.g., NHS-activated sepharose). A control column with beads linked only to the linker arm should also be prepared.

  • Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.

  • Affinity Chromatography: Incubate the lysate with both the compound-immobilized beads and the control beads.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by using a competitive ligand or by changing the pH or salt concentration.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (e.g., LC-MS/MS). Alternatively, perform in-solution trypsin digestion of the entire eluate for shotgun proteomics analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Fractions: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization.

Visualizing Workflows and Pathways

To better illustrate the logic and flow of these methodologies, the following diagrams are provided.

Experimental_Workflow_AC_MS cluster_preparation Preparation cluster_separation Separation cluster_analysis Analysis Compound Demethoxy-7-O- methylcapillarisin Modified_Compound Synthesize Probe Compound->Modified_Compound Immobilize Immobilize Probe Modified_Compound->Immobilize Beads Activated Beads Beads->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec LC-MS/MS Analysis SDS_PAGE->Mass_Spec Target_ID Identify Target Proteins Mass_Spec->Target_ID Experimental_Workflow_CETSA start Intact Cells treat_compound Treat with Compound start->treat_compound treat_vehicle Treat with Vehicle start->treat_vehicle heat_aliquots Heat Aliquots to Various Temperatures treat_compound->heat_aliquots treat_vehicle->heat_aliquots lysis Cell Lysis heat_aliquots->lysis centrifuge Centrifugation lysis->centrifuge soluble_fraction Collect Soluble Fraction centrifuge->soluble_fraction detection Protein Detection (e.g., Western Blot) soluble_fraction->detection analysis Plot Melting Curves & Compare Tm detection->analysis result Target Engagement Confirmed analysis->result AMPK_Signaling_Pathway Compound Demethoxy-7-O- methylcapillarisin Target Putative Target (e.g., Kinase/Phosphatase) Compound->Target binds/modulates AMPK AMPK Target->AMPK activates ACC ACC AMPK->ACC inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits CPT1 CPT1 AMPK->CPT1 activates Lipogenesis Fatty Acid Synthesis ↓ ACC->Lipogenesis SREBP1c->Lipogenesis FAO Fatty Acid Oxidation ↑ CPT1->FAO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Demethoxy-7-O-methylcapillarisin, a natural chromone (B188151), and the well-established class of structurally related podophyllotoxins. While direct comparative experimental data for this compound is not publicly available, this guide offers a comprehensive overview based on the known biological activities of its parent compound class (chromones and methoxyflavones) and the extensive research on podophyllotoxins.

Executive Summary

Podophyllotoxins and their derivatives are potent antineoplastic agents, with several compounds, such as etoposide (B1684455) and teniposide (B1684490), being clinically approved drugs. Their primary mechanisms of action involve the inhibition of tubulin polymerization or the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.

This compound, isolated from Artemisia scoparia, belongs to the chromone class of compounds. While specific anticancer data for this compound is lacking, related methoxyflavones and chromones have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and in some cases, cytotoxic effects against cancer cell lines. Their mechanisms often involve the modulation of key signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

This guide will delve into the structural differences, known biological activities, and underlying mechanisms of action of these two classes of compounds, providing a framework for potential future comparative studies.

Structural Comparison

FeatureThis compound (Chromone)Podophyllotoxin (Lignan)
Core Skeleton Chromone (benzopyran-4-one)Tetrahydronaphthalene lignan
Key Functional Groups Phenolic hydroxyl, methoxy (B1213986), ether linkageLactone ring, methoxy groups, chiral centers
General Structure Planar ring systemComplex, non-planar structure with multiple stereocenters
Molecular Formula C16H12O6[1]C22H22O8
Molecular Weight 300.26 g/mol [1]414.4 g/mol

Comparative Biological Activity and Mechanism of Action

Due to the absence of specific data for this compound, this section compares the known activities of methoxyflavones/chromones with those of podophyllotoxins.

Table 1: Comparative Cytotoxicity of Methoxyflavones and Podophyllotoxin Derivatives in Cancer Cell Lines

Note: The following table presents representative IC50 values for compounds from each class. Direct comparison is challenging due to variations in experimental conditions and cell lines used.

Compound ClassCompoundCell LineIC50 (µM)Reference
Methoxyflavones AcacetinMCF-7~25 (24h)[2][3]
5-DemethylnobiletinTHP-132.3 (48h)[2]
5-DemethylnobiletinU-93730.4 (48h)[2]
Podophyllotoxins EtoposideVarious0.1 - 10[4]
TeniposideVarious0.01 - 1
PodophyllotoxinVarious0.001 - 0.1
Mechanism of Action

Podophyllotoxins:

Podophyllotoxin and its derivatives exhibit two primary mechanisms of anticancer activity:

  • Tubulin Polymerization Inhibition: Podophyllotoxin itself binds to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis.

  • Topoisomerase II Inhibition: Semi-synthetic derivatives like etoposide and teniposide do not significantly inhibit tubulin polymerization. Instead, they form a ternary complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, cell cycle arrest in the S and G2 phases, and apoptosis.

Methoxyflavones/Chromones:

The anticancer mechanisms of methoxyflavones are more varied and appear to be cell-type and compound-specific. Key reported mechanisms include:

  • Induction of Apoptosis: Methoxyflavones can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins (increasing Bax/Bcl-2 ratio) and activation of caspases.[5]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (G1, S, or G2/M), often by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Pro-survival Signaling Pathways: Methoxyflavones have been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[5][6]

  • Anti-inflammatory and Antioxidant Effects: Many flavonoids possess anti-inflammatory and antioxidant properties, which may contribute to their overall anticancer effects by reducing the chronic inflammation and oxidative stress that can drive tumorigenesis.

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways affected by podophyllotoxins and methoxyflavones.

podophyllotoxin_pathway podophyllotoxin Podophyllotoxin etoposide Etoposide / Teniposide tubulin Tubulin podophyllotoxin->tubulin Inhibits polymerization topoII Topoisomerase II etoposide->topoII Inhibits microtubules Microtubules tubulin->microtubules mitotic_spindle Mitotic Spindle Disruption dna DNA topoII->dna Re-ligation dna_breaks DNA Double-Strand Breaks m_phase_arrest M Phase Arrest mitotic_spindle->m_phase_arrest g2_s_arrest G2/S Phase Arrest dna_breaks->g2_s_arrest apoptosis Apoptosis m_phase_arrest->apoptosis g2_s_arrest->apoptosis

Podophyllotoxin and Derivatives Signaling Pathways.

methoxyflavone_pathway methoxyflavone Methoxyflavones / Chromones pi3k PI3K methoxyflavone->pi3k Inhibits mapk MAPK Pathway (ERK, JNK, p38) methoxyflavone->mapk Modulates bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) methoxyflavone->bcl2 Modulates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation mapk->proliferation mapk->apoptosis Induces caspases Caspases bcl2->caspases caspases->apoptosis

References

Evaluating Demethoxy-7-O-methylcapillarisin Against Known Protein Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. This has led to the extensive development of protein kinase inhibitors as therapeutic agents. This guide provides a comparative evaluation of Demethoxy-7-O-methylcapillarisin, a natural compound isolated from Artemisia scoparia, against a panel of well-characterized protein kinase inhibitors.

Important Note on Data Availability: As of the date of this publication, extensive searches of scientific literature and databases have not yielded specific data on the direct inhibitory activity of this compound against a broad panel of protein kinases. Consequently, no IC50 values for this compound are available for a direct quantitative comparison. This guide will therefore provide a framework for such a comparison, present available information on this compound's potential biological activities, and offer a detailed comparison with established protein kinase inhibitors.

Profile: this compound

This compound is a phenolic compound naturally occurring in the herb Artemisia scoparia. While direct evidence of its protein kinase inhibitory activity is currently lacking, studies on extracts from Artemisia scoparia and related compounds suggest potential interactions with cellular signaling pathways that are regulated by protein kinases.

For instance, a structurally similar compound, demethoxycurcumin, has been shown to exert its biological effects by modulating key signaling kinases such as AMP-activated protein kinase (AMPK), Akt, and the mammalian target of rapamycin (B549165) (mTOR). These kinases are central regulators of cellular metabolism, growth, and proliferation. The activity of these related compounds suggests a potential, yet unconfirmed, role for this compound in modulating kinase-driven signaling cascades. Further experimental validation is required to elucidate its precise mechanism of action and to quantify its potential inhibitory effects on specific protein kinases.

Comparative Analysis of Known Protein Kinase Inhibitors

To provide a benchmark for the potential evaluation of this compound, this section details the inhibitory profiles of three well-established protein kinase inhibitors with diverse selectivity profiles. The data, including target kinases and their corresponding half-maximal inhibitory concentrations (IC50), are summarized in the table below.

InhibitorTarget Kinase(s)IC50 (nM)
Staurosporine Broad-spectrum (non-selective)
Protein Kinase C (PKC)0.7 - 6[1][2]
Protein Kinase A (PKA)7 - 15[1][3]
p60v-src Tyrosine Protein Kinase6[3]
CaM Kinase II20[3]
Phosphorylase Kinase3[1]
Sunitinib Multi-targeted Receptor Tyrosine Kinase Inhibitor
PDGFRβ (Platelet-Derived Growth Factor Receptor β)2[4][5]
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)80[4][5]
c-KitPotent Inhibition[4]
FLT3 (Fms-like Tyrosine Kinase 3)30 - 250[4]
Gefitinib Selective EGFR Tyrosine Kinase Inhibitor
EGFR (Epidermal Growth Factor Receptor)26 - 57[6]

IC50 values are indicative and can vary depending on the specific assay conditions.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To determine the inhibitory potential of a compound against a specific protein kinase, a robust and reproducible in vitro assay is essential. The following is a generalized protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining in the reaction as an indicator of kinase activity.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against a purified protein kinase.

Materials:

  • Purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Test compound (dissolved in DMSO)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 5 µL of the diluted test compound, positive control, or vehicle control (DMSO) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.

  • Termination and Signal Detection:

    • Add 25 µL of a luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the generation of a luminescent signal.

    • Incubate the plate at room temperature for 10-40 minutes, as recommended by the reagent manufacturer.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

The following diagrams illustrate a representative signaling pathway and a typical experimental workflow relevant to the study of protein kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor (e.g., EGF) Ligand->Receptor Gefitinib Gefitinib Gefitinib->Receptor Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target of protein kinase inhibitors like Gefitinib.

G A 1. Compound Preparation (Serial Dilution of Inhibitor) B 2. Assay Plate Setup (Add Inhibitor, Kinase, Substrate) A->B C 3. Kinase Reaction Initiation (Add ATP) B->C D 4. Incubation (e.g., 30°C for 60 min) C->D E 5. Reaction Termination & Signal Generation (Add Detection Reagent) D->E F 6. Data Acquisition (Measure Luminescence) E->F G 7. Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Demethoxy-7-O-methylcapillarisin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Demethoxy-7-O-methylcapillarisin is a natural product isolated from herbs of the Artemisia scoparia plant and is classified as a phenol (B47542).[1][2] As with any chemical, it is crucial to handle it with care, assuming it may possess hazardous properties until proven otherwise. This guide is intended to provide essential, immediate safety and logistical information to become a trusted resource for laboratory safety and chemical handling.

Core Safety and Hazard Information

Given the absence of a specific SDS, the hazard profile for this compound should be conservatively based on the general properties of phenol compounds. Standard laboratory safety protocols should be strictly followed.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueReference
CAS Number 61854-37-3[4]
Molecular Formula C₁₆H₁₂O₆[4]
Molecular Weight 300.26 g/mol [5]
Appearance Powder[4]
Purity ≥97.5% (typical)[4][5]
Boiling Point 529.7 ± 50.0 °C (Predicted)[5]
Density 1.461 ± 0.06 g/cm³ (Predicted)[5]
pKa 6.23 ± 0.40 (Predicted)[5]
LogP 3.00510[5]

Experimental Protocol for Proper Disposal

This protocol provides a standard operating procedure for the safe disposal of this compound.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

  • Designated Hazardous Waste Container: A clearly labeled, sealable container compatible with solid chemical waste.

  • Waste Label.

  • Spill Kit: Absorbent materials suitable for chemical spills, and a separate waste bag for spill cleanup materials.

Procedure:

  • Personal Protective Equipment (PPE) Confirmation: Before beginning, ensure all necessary PPE is worn correctly.

  • Waste Segregation:

    • Solid Waste: Collect any unused or waste this compound powder in a designated hazardous waste container. Ensure the container is properly labeled with the chemical name and associated hazards.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. It is best practice to keep halogenated and non-halogenated solvent waste separate.

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing paper, or gloves, should be placed in a designated solid hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all required documentation for waste disposal is completed accurately.

Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and alert nearby personnel.

  • Control and Containment: If it is safe to do so, prevent the spread of the powder. Avoid creating dust.

  • Cleanup:

    • For small spills, carefully sweep up the solid material using absorbent pads or other appropriate materials from a spill kit. Avoid dry sweeping which can generate dust.

    • Place all contaminated cleanup materials into a sealed, labeled bag or container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

Visual Guidance: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_decision Generate Waste? ppe->waste_decision solid_waste Solid Waste (Unused chemical, contaminated solids) waste_decision->solid_waste Yes (Solid) liquid_waste Liquid Waste (Solutions containing the compound) waste_decision->liquid_waste Yes (Liquid) solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Waste Securely in Designated Area solid_container->storage liquid_container->storage disposal Arrange for Disposal via EHS or Licensed Contractor storage->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Demethoxy-7-O-methylcapillarisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Demethoxy-7-O-methylcapillarisin, a phenol (B47542) product isolated from the herbs of Artemisia scoparia.[1] Given the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on general best practices for handling chemical powders in a laboratory setting and inferred potential hazards from structurally similar compounds.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense to minimize exposure. The following table summarizes the recommended PPE for handling this compound, which is supplied as a powder.[2]

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Standard laboratory gloves (e.g., Nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a containment device to prevent inhalation.

Operational Plan: Safe Handling Protocols

A clear, step-by-step operational plan is essential for consistent and safe handling of chemical compounds.

Preparation:

  • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and emergency shower are accessible.

  • Have a chemical spill kit readily available.

Handling the Powder:

  • When weighing and transferring the powder, do so in a well-ventilated area or a fume hood to minimize the risk of inhalation.[3]

  • Use a spatula to handle the powder to avoid generating dust.[4]

  • Keep the container tightly closed when not in use to prevent spillage and contamination.[4][5]

Dissolving the Compound:

  • Slowly add the solvent to the powder to avoid splashing.[4]

  • If necessary, use a vortex mixer or sonicator to aid in dissolution.[4]

Post-Handling:

  • Clean the work area and any equipment used.

  • Properly remove and dispose of gloves.

  • Thoroughly wash hands with soap and water.[4]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and accidental exposure.

  • Unused Compound: The unused this compound should be disposed of as non-halogenated organic solid waste in accordance with local, state, and federal regulations.[6][7]

  • Contaminated Labware (Disposable): Items such as plastic microplates, pipette tips, and tubes that have come into contact with the compound should be disposed of as solid chemical waste.

  • Contaminated Labware (Reusable): Glassware should be rinsed with a suitable solvent, and the rinsate collected as non-halogenated liquid waste. The cleaned glassware can then be washed for reuse.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of in the designated solid waste containers.[4]

All waste containers must be clearly labeled with the contents and the words "Hazardous Waste."[8]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Powder in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_clean Clean Workspace and Equipment handle_dissolve->post_clean Proceed to Post-Handling post_dispose_ppe Dispose of Contaminated PPE post_clean->post_dispose_ppe post_wash Wash Hands Thoroughly post_dispose_ppe->post_wash dispose_solid Dispose of Solid Waste post_wash->dispose_solid dispose_liquid Dispose of Liquid Waste post_wash->dispose_liquid

Caption: Workflow for Safe Handling of this compound.

References

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